4-Oxoisotretinoin
説明
Structure
3D Structure
特性
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-FAOQNJJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312157 | |
| Record name | 13-cis-4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71748-58-8 | |
| Record name | 13-cis-4-Oxoretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxoisotretinoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXOISOTRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 4-Oxoisotretinoin in Skin Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxoisotretinoin, the major active metabolite of the potent oral acne medication isotretinoin (13-cis-retinoic acid), is a key player in the therapeutic effects observed in the skin. Once considered an inactive catabolite, it is now understood to possess significant biological activity, contributing to the regulation of gene expression in skin cells. This technical guide delves into the core mechanism of action of this compound in skin cells, providing a detailed overview of its molecular interactions, signaling pathways, and cellular consequences.
Metabolism and Bioavailability
Isotretinoin is metabolized in the liver and other tissues by cytochrome P450 enzymes, primarily CYP3A4, CYP2C8, CYP2C9, and CYP2B6, into several metabolites, with this compound being the most prominent.[1][2] This conversion is a critical step, as this compound exhibits its own distinct biological activities within the skin.
Molecular Mechanism of Action: Transcriptional Regulation
The primary mechanism of action for this compound, like other retinoids, is the regulation of gene transcription. This is achieved through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs).
Interaction with Retinoic Acid Receptors (RARs)
This compound binds to and activates RARs (subtypes α, β, and γ), which are ligand-dependent transcription factors.[3][4] Upon binding, the RAR forms a heterodimer with a Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates a cascade of events leading to either the activation or repression of gene transcription.
Key Signaling Pathways Modulated by this compound
Emerging evidence suggests that the therapeutic and adverse effects of retinoids, including this compound, are mediated through the upregulation of key tumor suppressor pathways, namely the p53 and Forkhead Box O1 (FoxO1) pathways. These pathways are intricately linked and play crucial roles in regulating cell fate.
The p53 and FoxO1 Signaling Network
Isotretinoin treatment has been shown to increase the expression of p53 in the skin and sebaceous glands.[5] p53, a critical tumor suppressor, can then induce the expression of FoxO1.[5] Both p53 and FoxO1 act as transcription factors that regulate a host of downstream target genes involved in:
-
Apoptosis: Induction of programmed cell death in sebocytes, leading to a reduction in sebaceous gland size and sebum production.[5][6]
-
Cell Cycle Arrest: Halting the proliferation of keratinocytes and sebocytes.[7]
-
Differentiation: Influencing the normal maturation process of skin cells.
Cellular Effects in Skin
The transcriptional changes induced by this compound manifest in several key cellular effects within the skin, contributing to its therapeutic efficacy.
Effects on Keratinocytes
In normal human epidermal keratinocytes (NHEKs), this compound has been shown to increase the protein expression of specific cytokeratins, such as cytokeratin 7 (CK7) and cytokeratin 19 (CK19).[1] This indicates an influence on keratinocyte differentiation pathways.
Effects on Dermal Fibroblasts and Extracellular Matrix
This compound also exhibits activity in dermal fibroblasts. While specific data for this compound is limited, studies on its parent compound, isotretinoin, show significant effects on the extracellular matrix (ECM). Isotretinoin treatment can upregulate genes encoding ECM proteins while downregulating enzymes involved in lipid metabolism.[8] This suggests a role for its metabolites, including this compound, in tissue remodeling. The impact on collagen and matrix metalloproteinases (MMPs) is an area of ongoing research, with some studies indicating that retinoids can modulate their expression.[9]
Quantitative Data Summary
Table 1: Selected Genes Regulated by Isotretinoin in Human Skin Biopsies
| Gene Symbol | Gene Name | Function | Fold Change (8 weeks) |
| Upregulated | |||
| LCN2 | Lipocalin 2 | Innate immunity, apoptosis | +++ |
| KRT23 | Keratin 23 | Cytoskeleton | ++ |
| SERPINA3 | Serpin Family A Member 3 | Protease inhibitor | ++ |
| Downregulated | |||
| PDE6A | Phosphodiesterase 6A | Signal transduction | --- |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix | -- |
| ALOX15B | Arachidonate 15-Lipoxygenase Type B | Lipid metabolism | --- |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | -- |
| INSIG1 | Insulin Induced Gene 1 | Cholesterol metabolism | --- |
| (Data synthesized from multiple sources, fold changes are indicative)[8] |
Table 2: EC50 Values for RAR Activation by 4-Oxo-Retinoic Acid (a related metabolite)
| RAR Subtype | EC50 (nM) |
| RARα | 33 |
| RARβ | 8 |
| RARγ | 89 |
| (Source: Idres et al., 2002)[4] |
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of retinoids like this compound in skin cells.
Keratinocyte Culture and Treatment
Objective: To assess the effect of this compound on keratinocyte gene and protein expression.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium.
-
Treatment: Sub-confluent cultures of NHEKs are treated with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Harvesting: Cells are harvested for subsequent analysis. For RNA analysis, cells are lysed in a suitable buffer for RNA extraction. For protein analysis, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer.
RAR Activation Assay (Luciferase Reporter Assay)
Objective: To determine the ability of this compound to activate RARs.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for a specific RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.
-
Treatment: Transfected cells are treated with various concentrations of this compound.
-
Luciferase Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the RAR pathway.
In Vitro Sebum Production Assay
Objective: To measure the effect of this compound on sebum production in sebocytes.
Methodology:
-
Sebocyte Culture: Human sebocytes (e.g., from an immortalized cell line) are cultured under conditions that promote lipid synthesis.
-
Treatment: Cells are treated with this compound.
-
Lipid Staining: Cellular lipid content is stained using a lipophilic dye (e.g., Nile Red).
-
Quantification: The intensity of the fluorescence is quantified using a fluorescence microscope or plate reader, providing a measure of sebum production. A Sebumeter® can also be used for in vivo or ex vivo measurements.[10][11]
Conclusion
This compound is a biologically active metabolite of isotretinoin that exerts its effects in skin cells primarily through the modulation of gene expression via Retinoic Acid Receptors. Its mechanism of action is complex, involving the intricate interplay of signaling pathways such as p53 and FoxO1, ultimately leading to the regulation of cellular processes like apoptosis, proliferation, and differentiation. These actions collectively contribute to the therapeutic benefits of isotretinoin in treating severe acne. Further research focusing on the specific downstream targets and quantitative effects of this compound will continue to enhance our understanding of this important retinoid and may pave the way for the development of more targeted and safer dermatological therapies.
References
- 1. 4-oxo Isotretinoin|Cas# 71748-58-8 [glpbio.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53: key conductor of all anti-acne therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of matrix metalloproteinase-1 and collagen 1A2 explains the anti-fibrotic effect exerted by proteasome inhibition in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for quantification of oils and sebum levels on skin using the Sebumeter(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
4-Oxo-Isotretinoin: An In-Depth Technical Guide to the Major Metabolite of Isotretinoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotretinoin (13-cis-retinoic acid) is a highly effective oral retinoid therapy for severe, recalcitrant nodular acne and is also used in the treatment of certain cancers, such as neuroblastoma.[1][2] Upon administration, isotretinoin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1] The most abundant of these is 4-oxo-isotretinoin, which circulates in plasma at concentrations several-fold higher than the parent drug.[2][3] This technical guide provides a comprehensive overview of 4-oxo-isotretinoin, focusing on its pharmacokinetics, metabolic pathway, analytical quantification, and biological activity.
Pharmacokinetics of Isotretinoin and 4-Oxo-Isotretinoin
The pharmacokinetic profiles of isotretinoin and its primary metabolite, 4-oxo-isotretinoin, have been characterized in several studies. Following oral administration, isotretinoin is absorbed and subsequently oxidized to 4-oxo-isotretinoin. The metabolite generally reaches its maximum plasma concentration later than the parent drug and exhibits a longer elimination half-life.[4][5] The steady-state concentrations of 4-oxo-isotretinoin are typically 1 to 2 times higher than those of isotretinoin.[3][6]
Below is a summary of key pharmacokinetic parameters from various studies. It is important to note that values can vary depending on the study population, dosage, and analytical methods used.
Table 1: Single-Dose Pharmacokinetic Parameters of Isotretinoin and 4-Oxo-Isotretinoin in Healthy Male Subjects (80 mg Oral Suspension) [4][7]
| Parameter | Isotretinoin | 4-Oxo-Isotretinoin |
| Tmax (h) | 1 - 4 | 6 - 16 |
| Elimination Half-life (t½) (h) | 17.4 (harmonic mean) | - |
| Distribution Half-life (h) | 1.3 (harmonic mean) | - |
| Metabolite-to-Parent AUC Ratio | - | ~2.5 (suggested steady-state ratio) |
Table 2: Steady-State Pharmacokinetic Parameters of Isotretinoin and 4-Oxo-Isotretinoin in Acne Patients [8]
| Parameter | Isotretinoin | 4-Oxo-Isotretinoin |
| Elimination Half-life (t½) (h) | 29 ± 40 | 22 ± 10 |
Table 3: Elimination Half-Lives of Isotretinoin and 4-Oxo-Isotretinoin from Multiple Studies
| Compound | Elimination Half-life (t½) (h) |
| Isotretinoin | 18 - 21 |
| 4-Oxo-Isotretinoin | 24 - 38 |
Table 4: Dose-Dependent Steady-State Plasma Concentrations of Isotretinoin and 4-Oxo-Isotretinoin in Acne Patients [3]
| Dose (mg/kg/day) | Isotretinoin (ng/mL, mean ± SD) | 4-Oxo-Isotretinoin (ng/mL, mean ± SD) |
| 0.1 - 0.25 | 194 - 301 | 279 - 357 |
| 0.25 - 0.5 | 249 ± 132 | 389 ± 130 |
| 0.5 - 0.75 | 326 ± 134 | 479 ± 187 |
| 0.75 - 1.0 | 404 ± 142 | 579 ± 238 |
Metabolism of Isotretinoin to 4-Oxo-Isotretinoin
The primary metabolic pathway for isotretinoin is oxidation to 4-oxo-isotretinoin. This conversion is predominantly catalyzed by cytochrome P450 enzymes in the liver.[1] Specifically, CYP3A4 has been identified as playing a major role in this process, with contributions from CYP2B6, CYP2C8, and CYP2C9.[1][9][10] 4-oxo-isotretinoin can also be further metabolized, for instance, through glucuronidation.[10]
Experimental Protocols for Quantification
Accurate quantification of 4-oxo-isotretinoin in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation
A critical step in the analysis of 4-oxo-isotretinoin is the extraction from the biological matrix, typically plasma or serum. Common methods include:
-
Protein Precipitation: This simple and rapid method involves adding a solvent such as acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is injected into the analytical system.[11]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on differences in solubility between two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropyl alcohol).[7][10]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Typical Method:
-
Column: Reversed-phase columns, such as C18, are commonly used.[3][12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or acetic acid solution) is often employed.[12][13] Gradient or isocratic elution can be used.[3][12]
-
Detection: UV detection is typically set at a wavelength of 360-365 nm.[3][12]
-
Quantification Limit: HPLC-UV methods can achieve limits of detection around 4 ng/mL.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers higher sensitivity and selectivity by coupling the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
-
Typical Method:
-
Chromatography: Similar reversed-phase HPLC conditions as described above are used.
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode is commonly used.[7][14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[7]
-
Quantification Limit: LC-MS/MS methods can achieve very low limits of quantification, in the range of 0.2 ng/mL.[15]
-
Biological Activity and Signaling Pathways
4-oxo-isotretinoin is not an inactive metabolite; it exhibits significant biological activity.[9] Studies have shown that it is as potent as isotretinoin in inducing differentiation and inhibiting proliferation of neuroblastoma cell lines.[10][11] It has also been shown to be functionally active in human skin cells.[16]
The biological effects of retinoids, including 4-oxo-isotretinoin, are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][17] Although isotretinoin itself has a low affinity for these receptors, it is thought to act as a prodrug that is converted to metabolites, like 4-oxo-isotretinoin and all-trans-retinoic acid, which are active ligands for RARs and RXRs.[17] Binding of these ligands to the receptors leads to the regulation of gene transcription, which in turn influences cellular processes such as proliferation, differentiation, and apoptosis.[2][18]
For instance, in human hepatocytes, 4-oxo-isotretinoin has been shown to alter the transcription of multiple enzymes and transporters, including the induction of CYP3A4 and the downregulation of OATP1B1, CYP1A2, and CYP2C9 mRNA.[2][18] In neuroblastoma cells, both isotretinoin and 4-oxo-isotretinoin can induce the expression of RAR-β.[11]
Conclusion
4-oxo-isotretinoin is the major and biologically active metabolite of isotretinoin. Its significantly higher plasma concentrations and longer half-life compared to the parent drug suggest that it likely plays a substantial role in both the therapeutic effects and potential side effects of isotretinoin therapy. A thorough understanding of the pharmacokinetics, metabolism, and biological activity of 4-oxo-isotretinoin is therefore essential for researchers, scientists, and drug development professionals working with retinoids. Further investigation into the specific downstream signaling pathways and clinical implications of this metabolite is warranted to optimize the therapeutic use of isotretinoin.
References
- 1. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. omicsonline.org [omicsonline.org]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of isotretinoin during repetitive dosing to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. payeshdarou.ir [payeshdarou.ir]
- 15. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of 4-Oxoisotretinoin in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of 4-oxoisotretinoin, the major active metabolite of isotretinoin, in human plasma. This document summarizes key quantitative data from various clinical studies, details the experimental protocols used for its analysis, and illustrates the metabolic pathways and experimental workflows involved.
Introduction
Isotretinoin, a retinoid and a potent therapeutic agent for severe acne, undergoes extensive metabolism in the body. Its primary and most abundant metabolite in plasma is this compound.[1] This metabolite is not only a product of isotretinoin breakdown but also possesses biological activity, contributing to the overall therapeutic effect and potential side effects of the parent drug.[2] Understanding the pharmacokinetic profile of this compound is therefore crucial for optimizing treatment regimens, ensuring patient safety, and guiding further drug development.
Metabolic Pathway of Isotretinoin to this compound
Isotretinoin is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this process. Other metabolites, such as tretinoin (all-trans-retinoic acid) and 4-oxo-tretinoin, are also formed.
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been characterized in several studies. The following tables summarize the key parameters observed under different conditions.
Table 1: Single Dose Pharmacokinetics of this compound in Healthy Adults
| Study Reference | Dose of Isotretinoin | Formulation | Fed/Fasted State | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·hr/mL) |
| Colburn et al., 1983[3] | 80 mg | Suspension | Not Specified | ~131 (approx. half of isotretinoin Cmax) | 6 - 16 | Not Specified | ~2.5 times the AUC of isotretinoin |
Table 2: Steady-State Pharmacokinetics of this compound in Patients
| Study Reference | Daily Dose of Isotretinoin | Patient Population | Cmax (ng/mL) | Trough Conc. (ng/mL) | t1/2 (hr) |
| Nulman et al., 1998[4] | 0.47 - 1.7 mg/kg | Acne Patients (n=16) | Not Specified | Not Specified | 22 ± 10 |
| Orfanos et al., 1998[5] | 0.75 - 1.0 mg/kg | Severe Acne Patients (n=41) | Not Specified | 1-2 times higher than isotretinoin | Not Specified |
Experimental Protocols
The quantification of this compound in human plasma requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Typical Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics of this compound.
Analytical Methodologies
-
Principle: This method separates this compound from other plasma components based on its polarity using a reversed-phase column. The concentration is then quantified by measuring its absorbance of UV light at a specific wavelength.
-
Sample Preparation: Typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid debris.[6]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is used for elution. A gradient or isocratic elution can be employed.
-
Detection: UV detection is typically performed at a wavelength of approximately 365 nm.[4]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a reference standard.
-
Principle: This highly sensitive and specific method combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. It allows for the precise identification and quantification of this compound even at very low concentrations.
-
Sample Preparation: May involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.
-
Chromatographic Conditions: Similar to HPLC-UV, a C18 column is often used with a gradient elution of a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions of the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion), which provides high selectivity.
-
-
Quantification: An internal standard (a structurally similar compound, often a deuterated analog) is added to the samples and calibrators to correct for variations in sample processing and instrument response. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and determine the concentration in unknown samples.
Conclusion
The pharmacokinetics of this compound are integral to the overall pharmacological profile of isotretinoin. Its formation, plasma concentrations, and elimination are important considerations in the clinical use of isotretinoin. This guide has provided a summary of the available quantitative data and a detailed look at the experimental protocols used to generate this information. The continued application of robust and validated analytical methods is essential for further elucidating the role of this compound in both the efficacy and safety of isotretinoin therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Pharmacokinetic Profiles of a Novel Low-dose Micronized-isotretinoin 32 mg Formulation and Lidose-isotretinoin 40 mg in Fed and Fasted Conditions: Two Open-label, Randomized, Crossover Studies in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. payeshdarou.ir [payeshdarou.ir]
The Role of 4-Oxoisotretinoin in Sebaceous Gland Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of 4-oxoisotretinoin, the major active metabolite of isotretinoin, in the suppression of sebaceous gland function. Both isotretinoin and this compound are potent agents in the treatment of severe acne, primarily due to their ability to dramatically reduce sebum production.[1] This document details the molecular mechanisms, key signaling pathways, and experimental evidence underlying the sebosuppressive effects of this compound. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing sebocyte function are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject.
Introduction
Acne vulgaris is a multifactorial skin disorder characterized by the excessive production of sebum, altered follicular keratinization, proliferation of Propionibacterium acnes, and inflammation.[2] Systemic isotretinoin (13-cis-retinoic acid) is the most effective therapy for severe acne, targeting all major etiological factors. A significant portion of isotretinoin's therapeutic effect is attributed to its primary metabolite, this compound. Both compounds significantly reduce the size and secretion of sebaceous glands, leading to a dramatic decrease in sebum production.[1][3] This guide focuses on the specific role and mechanisms of this compound in this process.
Mechanism of Action
The primary mechanism by which this compound suppresses sebaceous gland function is by inducing apoptosis (programmed cell death) in sebocytes, the cells that constitute the sebaceous glands.[1][4] This leads to a reduction in the overall size of the gland and a subsequent decrease in sebum output.[3][5] This process is mediated through the activation of nuclear retinoic acid receptors (RARs) and the subsequent regulation of key transcription factors.
Retinoic Acid Receptor (RAR) Binding
This compound, like other retinoids, exerts its effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. There are three subtypes of RARs: RARα, RARβ, and RARγ. The binding affinities of all-trans-4-oxo-retinoic acid, a closely related metabolite, have been quantified, providing insight into the potency of this compound.
Signaling Pathways in Sebocyte Apoptosis
The binding of this compound to RARs initiates a cascade of molecular events that ultimately lead to sebocyte apoptosis. Two key tumor suppressor proteins, p53 and Forkhead Box O1 (FoxO1), play a central role in this pathway.
Upregulation of p53
Treatment with isotretinoin has been shown to significantly increase the expression of the tumor suppressor protein p53 in sebaceous glands.[6][7] p53, in turn, can induce the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis.
Activation of FoxO1
FoxO1 is another critical transcription factor involved in the pro-apoptotic signaling induced by retinoids in sebocytes.[4] Isotretinoin treatment leads to an increase in the nuclear localization and activity of FoxO1.[8] FoxO1 can promote apoptosis by upregulating the expression of genes such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).
Diagram of the this compound Signaling Pathway in Sebocytes
Caption: Signaling pathway of this compound in sebocytes.
Quantitative Data on Sebaceous Gland Suppression
While specific dose-response data for this compound on sebocyte proliferation and lipid synthesis is limited in publicly available literature, extensive research on its parent compound, isotretinoin, provides a strong basis for understanding its potent effects.
Table 1: Effect of Isotretinoin on Sebocyte Proliferation and Lipid Synthesis
| Parameter | Compound | Concentration | Effect | Reference |
| Sebocyte Proliferation | Isotretinoin | 10⁻⁶ M | IC₅₀ (after 14 days) | |
| Lipid Synthesis | Isotretinoin | 10⁻⁵ M | 48.2% reduction | |
| Sebaceous Gland Size | Isotretinoin | 0.5-1.0 mg/kg/day | ~75% reduction after 8 weeks | [3] |
| Sebum Production | Isotretinoin | 0.5-1.0 mg/kg/day | ~90% reduction within 6 weeks |
Note: The data presented for isotretinoin is expected to be indicative of the activity of its major metabolite, this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on sebaceous gland function.
Human Sebocyte Culture
Objective: To isolate and culture primary human sebocytes for in vitro studies.
Protocol:
-
Obtain human skin samples from surgical discard following institutional guidelines.
-
Separate the epidermis from the dermis using dispase treatment (e.g., 10 mg/mL in DMEM for 30 minutes at 37°C).
-
Immerse the dermal section in a trypsin/EDTA solution (e.g., 0.3% trypsin/1% EDTA for 15 minutes at 37°C) to release sebaceous glands.
-
Isolate sebaceous gland lobules by microdissection.
-
Seed the isolated lobules onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts.
-
Culture the cells in a specialized sebocyte growth medium (e.g., DMEM/Ham's F12 supplemented with fetal calf serum, epidermal growth factor, hydrocortisone, and cholera toxin) at 37°C in a 5% CO₂ incubator.
-
Primary sebocytes will grow out from the periphery of the gland lobules.
Quantification of Lipid Synthesis (Oil Red O Staining)
Objective: To quantitatively assess the accumulation of neutral lipids in cultured sebocytes.
Protocol:
-
Culture sebocytes in multi-well plates and treat with this compound or vehicle control for the desired duration.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 15 minutes at room temperature.
-
Wash the cells with 60% isopropanol to remove excess stain, followed by a final wash with water.
-
Counterstain the nuclei with Mayer's hematoxylin for 1 minute.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) using light microscopy.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer.
Diagram of the Oil Red O Staining Workflow
Caption: Experimental workflow for Oil Red O staining.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify sebocyte apoptosis.
Protocol:
-
Culture sebocytes and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Gene Expression Analysis
Studies on isotretinoin's effects on gene expression in the skin of acne patients provide valuable insights into the molecular changes induced by its metabolites, including this compound.
Table 2: Key Genes Regulated by Isotretinoin Treatment in Skin
| Gene Category | Gene Examples | Regulation | Implication for Sebaceous Gland | Reference |
| Tumor Suppressors | p53, FoxO1 | Upregulated | Induction of apoptosis | [7][8] |
| Lipid Metabolism | SREBP-1, FASN | Downregulated | Decreased sebum synthesis | [3] |
| Extracellular Matrix | Collagens, MMPs | Upregulated | Tissue remodeling | [3] |
| Cell Cycle Control | p21 | Upregulated | Cell cycle arrest | [5] |
Conclusion
This compound, as the principal active metabolite of isotretinoin, plays a pivotal role in the suppression of sebaceous gland activity. Its mechanism of action is centered on the induction of sebocyte apoptosis, a process orchestrated by the activation of RARs and the subsequent upregulation of the p53 and FoxO1 signaling pathways. This leads to a significant reduction in sebaceous gland size and a profound decrease in sebum production, which are the cornerstones of its therapeutic efficacy in severe acne. While further research is warranted to delineate the precise dose-dependent effects of this compound on sebocyte biology, the existing evidence strongly supports its function as a key mediator of retinoid-induced sebosuppression. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working to advance the understanding and treatment of sebaceous gland disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]
- 4. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxoisotretinoin's Interaction with Retinoic Acid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 4-oxoisotretinoin (13-cis-4-oxo-retinoic acid) to the three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to offer a comprehensive resource for professionals in the field.
Executive Summary
This compound is a major metabolite of isotretinoin (13-cis-retinoic acid), a widely used therapeutic for severe acne. The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs), which act as ligand-inducible transcription factors. While its precursor, isotretinoin, exhibits low affinity for RARs, the activity of its metabolites is of significant interest. Current research indicates that this compound itself possesses a low binding affinity for all three RAR subtypes. Its biological effects are largely attributed to its in vivo isomerization to the all-trans isomer, 4-oxo-all-trans-retinoic acid, which is a potent activator of RARs. This guide will delve into the specifics of these interactions, presenting the available quantitative data and the methodologies used to obtain them.
Data Presentation: Binding and Transactivation
Quantitative data on the interaction of retinoids with RARs are crucial for understanding their mechanism of action. The following tables summarize the available binding affinity (IC50) and transactivation potency (EC50) data for 4-oxo-all-trans-retinoic acid, the active isomer of this compound. It is important to note the general consensus in the scientific literature that this compound itself has low to negligible affinity for RARs[1][2].
Table 1: Competitive Binding Affinities (IC50, nM) of 4-Oxo-all-trans-retinoic Acid for RARs [3]
| Compound | RARα | RARβ | RARγ |
| 4-Oxo-all-trans-retinoic Acid | 59 | 50 | 142 |
IC50 values represent the concentration of the ligand required to displace 50% of a radiolabeled ligand in a competitive binding assay.
Table 2: Transactivation Potency (EC50, nM) of 4-Oxo-all-trans-retinoic Acid on RARs [3][4]
| Compound | RARα | RARβ | RARγ |
| 4-Oxo-all-trans-retinoic Acid | 33 | 8 | 89 |
EC50 values represent the concentration of the ligand that induces a half-maximal response in a transactivation assay.
Experimental Protocols
The determination of binding affinity and transactivation potency of compounds like this compound for RARs involves sophisticated in vitro assays. The two primary methods are radioligand binding assays and transactivation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the concentration of an unlabeled ligand (e.g., this compound or its isomers) that inhibits the binding of a radiolabeled ligand to a specific RAR subtype by 50% (IC50).
Methodology:
-
Receptor Preparation: Nuclear extracts containing the specific human RAR subtype (α, β, or γ) are prepared from cells engineered to overexpress the receptor, such as COS-7 or Sf9 cells.
-
Radioligand: A tritiated high-affinity RAR ligand, such as [³H]-all-trans-retinoic acid, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (competitor).
-
Incubation: The mixture is incubated at 4°C for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
Radioligand Binding Assay Workflow
Transactivation Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of an RAR.
Objective: To determine the concentration of a ligand that induces a half-maximal transcriptional response (EC50) mediated by a specific RAR subtype.
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293 or CV-1) are cultured and transiently co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for a specific human RAR subtype.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with retinoic acid response elements (RAREs).
-
-
Ligand Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for 16-24 hours to allow for ligand-induced gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is plotted against the logarithm of the ligand concentration. The EC50 value is determined from the resulting dose-response curve.
Transactivation Assay Workflow
Signaling Pathways
The biological effects of active retinoids are mediated through the RAR signaling pathway. Upon binding of an agonist, the RAR undergoes a conformational change, leading to the regulation of target gene expression.
RAR Signaling Pathway
Pathway Description:
-
Ligand Entry and Transport: Active retinoids like 4-oxo-all-trans-retinoic acid (4-oxo-ATRA) enter the cell and may bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate their transport to the nucleus.
-
Receptor Heterodimerization: In the nucleus, RARs form heterodimers with retinoid X receptors (RXRs).
-
DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer is often bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins, which inhibit gene transcription.
-
Ligand-Induced Activation: The binding of an agonist, such as 4-oxo-ATRA, to the ligand-binding domain of RAR induces a conformational change in the receptor.
-
Co-regulator Exchange: This conformational change leads to the dissociation of co-repressors and the recruitment of co-activator proteins.
-
Gene Transcription: The co-activator complex then promotes the transcription of the target gene, leading to the synthesis of new proteins and subsequent cellular responses, such as differentiation, proliferation, and apoptosis.
Conclusion
The available evidence strongly suggests that this compound has a low intrinsic binding affinity for retinoic acid receptors. Its observed biological activity is likely a consequence of its metabolic conversion to 4-oxo-all-trans-retinoic acid, which is a potent agonist for all three RAR subtypes, with a particularly high potency for RARβ. Understanding this metabolic activation is critical for the development and evaluation of retinoid-based therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals working to further elucidate the complex pharmacology of retinoids.
References
- 1. isotretinoin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Teratogenic Potential of 4-Oxoisotretinoin in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotretinoin (13-cis-retinoic acid), a highly effective treatment for severe acne, is a well-documented human teratogen, causing a range of severe birth defects.[1] Its primary metabolite, 4-oxoisotretinoin (4-oxo-13-cis-retinoic acid), has been a subject of significant research to understand its contribution to the parent drug's teratogenicity. This technical guide provides a comprehensive overview of the teratogenic potential of this compound in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Due to the availability of published data, this guide places a significant emphasis on studies conducted in mice.
Data Presentation: Teratogenic Effects of this compound
The following tables summarize the quantitative data on the teratogenic effects of this compound in animal models.
Table 1: Teratogenic Effects of this compound in Mice
| Strain | Dose (mg/kg) | Gestational Day of Administration | Route of Administration | Number of Litters | Number of Fetuses | % Fetuses with Malformations | Specific Malformations Observed (% of affected fetuses) | Reference |
| ICR | 100 | 11 | Oral Gavage | N/A | N/A | 53 | Limb reduction defects (39%), Cleft palate (27%) | [2] |
| ICR | 150 | 11 | Oral Gavage | N/A | N/A | ~100 | Severe limb and craniofacial defects | [2] |
N/A: Data not available in the cited abstract.
Note: The study by Kochhar and Penner (1987) is a primary source for quantitative data on this compound teratogenicity in mice.[2] The authors noted that while a single high dose of isotretinoin was not teratogenic in their mouse model, this compound demonstrated significant teratogenic potential.[2]
Data on Other Animal Models
Comprehensive quantitative data on the teratogenicity of this compound in rats, rabbits, and non-human primates is limited in the available scientific literature. Most studies in these models have focused on the parent compound, isotretinoin, or the all-trans isomer of retinoic acid.
However, some key findings provide context:
-
Rats: An in vitro study using cultured rat embryos found that 4-oxo-all-trans-retinoic acid, a related metabolite, was teratogenic, though less potent than all-trans-retinoic acid.[3] This suggests that the 4-oxo moiety can contribute to teratogenicity in this species.
-
Rabbits: Rabbits are known to be highly sensitive to the teratogenic effects of isotretinoin. This sensitivity is attributed to the prolonged embryonic exposure to both isotretinoin and this compound. While specific quantitative data for this compound alone is scarce, its role as a key metabolite in this sensitive species is significant.
-
Non-human Primates: In primates, isotretinoin is predominantly metabolized to this compound, and placental transfer of this metabolite is more extensive than in rodents.[3] This metabolic profile is thought to contribute to the high teratogenic activity of isotretinoin in sensitive species like humans and monkeys.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound teratogenicity.
In Vivo Teratogenicity Study in Mice (Based on Kochhar and Penner, 1987)
-
Animal Model: Pregnant ICR mice. The day a vaginal plug is found is designated as day 0 of gestation.[2]
-
Test Substance and Administration: this compound is suspended in corn oil. A single dose is administered by oral gavage on day 11 of gestation.[2]
-
Dosage: Doses of 100 mg/kg and 150 mg/kg body weight are used.[2]
-
Fetal Examination:
-
On day 17 of gestation, pregnant mice are euthanized, and the uterine horns are examined for the number of live, dead, and resorbed fetuses.
-
Live fetuses are weighed and examined for external malformations, with a particular focus on craniofacial and limb defects.
-
A subset of fetuses from each litter is fixed for visceral and skeletal examination.
-
Visceral Examination: Fetuses are fixed in Bouin's solution and examined for internal abnormalities using the Wilson's free-hand sectioning technique.
-
Skeletal Examination: Fetuses are processed and stained with Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively. This allows for the detailed assessment of skeletal malformations.
-
-
General Protocol for Oral Gavage in Mice
-
Animal Restraint: The mouse is gently but firmly restrained to prevent movement and ensure the head and neck are in a straight line with the body.
-
Gavage Needle Selection: A flexible, ball-tipped gavage needle of appropriate size for the mouse is used to minimize the risk of esophageal or gastric injury.
-
Administration: The needle is carefully inserted into the esophagus, and the test substance is slowly administered into the stomach. The animal is observed briefly after the procedure to ensure there are no signs of distress.
Protocol for Skeletal Staining (Alizarin Red S and Alcian Blue)
-
Fixation: Fetuses are fixed in 95% ethanol.
-
Cartilage Staining: Fetuses are immersed in a solution of Alcian Blue in ethanol and acetic acid to stain the cartilage.
-
Maceration and Bone Staining: The tissue is cleared using a potassium hydroxide (KOH) solution, and the bone is stained with Alizarin Red S in a KOH solution.
-
Clearing and Storage: The stained skeletons are passed through a graded series of glycerol solutions for final clearing and storage.
Signaling Pathways and Mechanisms of Teratogenicity
The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of the endogenous retinoic acid signaling pathway, which is crucial for normal embryonic development.
The Canonical Retinoid Signaling Pathway
Retinoic acid (RA) and its active metabolites regulate gene expression by binding to nuclear receptors. The following diagram illustrates the key steps in this pathway.
Disruption of Hox Gene Expression
A critical downstream effect of altered retinoic acid signaling is the dysregulation of Hox gene expression. Hox genes are a family of transcription factors that play a fundamental role in patterning the embryo along the anterior-posterior axis. The precise spatial and temporal expression of Hox genes is essential for the proper development of the central nervous system, craniofacial structures, and limbs. Exogenous retinoids, such as this compound, can ectopically activate or alter the expression domains of Hox genes, leading to the observed teratogenic outcomes.
Conclusion
The available evidence from animal models, particularly in mice, clearly demonstrates that this compound is a potent teratogen. Its ability to induce significant malformations, even at doses where the parent compound isotretinoin shows little to no effect in some models, highlights its critical role in retinoid-induced teratogenicity. The primary mechanism of action involves the disruption of the finely tuned retinoic acid signaling pathway, leading to the dysregulation of key developmental genes such as the Hox gene family.
For drug development professionals, these findings underscore the importance of evaluating the teratogenic potential of not only the parent drug but also its major metabolites. Further research is warranted to obtain more quantitative data on the teratogenic effects of this compound in other animal models, such as rats and rabbits, to better understand species-specific differences and to refine risk assessment for human exposure.
References
- 1. Developmental effects of isotretinoin and 4-oxo-isotretinoin: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenicity of isotretinoin revisited: species variation and the role of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative teratogenicity of nine retinoids in the rat - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Tumor Activity of 4-oxo-13-cis-retinoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-tumor activity of 4-oxo-13-cis-retinoic acid, a major metabolite of 13-cis-retinoic acid (isotretinoin). The data and methodologies presented herein are crucial for understanding its potential as a therapeutic agent in oncology, particularly in the context of neuroblastoma.
Executive Summary
4-oxo-13-cis-retinoic acid has demonstrated significant anti-tumor activity in vitro, comparable to its parent compound, 13-cis-retinoic acid.[1][2][3] Key findings from studies on human neuroblastoma cell lines indicate that this metabolite effectively inhibits cell proliferation, induces cell cycle arrest, and promotes neuronal differentiation.[1][4][5][6] Mechanistically, its effects are associated with the downregulation of the MYCN oncogene and the upregulation of the retinoic acid receptor-β (RARβ), a known tumor suppressor.[1][4] These findings underscore the importance of considering 4-oxo-13-cis-retinoic acid as an active agent in pharmacokinetic and pharmacodynamic studies of isotretinoin therapy.[1][3]
Quantitative Data Summary
The anti-tumor effects of 4-oxo-13-cis-retinoic acid have been quantified across various human neuroblastoma cell lines. The data presented below summarizes key findings from comparative studies with its parent compound, 13-cis-retinoic acid.
Table 1: Inhibition of Neuroblastoma Cell Proliferation
| Cell Line | MYCN Status | Treatment (10 µM) | % Inhibition of Cell Growth |
| SMS-KANR | Amplified | 4-oxo-13-cis-RA | >90% |
| 13-cis-RA | >90% | ||
| CHLA-20 | Non-amplified | 4-oxo-13-cis-RA | >90% |
| 13-cis-RA | >90% | ||
| SMS-LHN | Non-amplified | 4-oxo-13-cis-RA | >90% |
| 13-cis-RA | >90% |
Data from Sonawane et al. highlights that both 4-oxo-13-cis-RA and 13-cis-RA demonstrated a similar and potent inhibitory effect on the growth of both MYCN-amplified and non-amplified neuroblastoma cell lines.[4]
Table 2: Effect on Cell Cycle Progression in Neuroblastoma Cells
| Treatment | % of Cells in S-Phase (Mean ± SEM) |
| Control | 22.57 ± 0.91% |
| 13-cis-RA | 5.34 ± 1.47% |
| 4-oxo-13-cis-RA | 6.95 ± 0.99% |
Both 13-cis-RA and 4-oxo-13-cis-RA induced a significant decrease in the percentage of cells in the S-phase, indicating cell cycle arrest. The difference in the inhibitory effects between the two compounds was not statistically significant.[1]
Experimental Protocols
The following section details the methodologies employed in the key in vitro studies assessing the anti-tumor activity of 4-oxo-13-cis-retinoic acid.
Cell Lines and Culture Conditions
-
Cell Lines: A panel of human neuroblastoma cell lines was used, including those with and without MYCN amplification (e.g., SMS-KCNR, SMS-KCN, SMS-KANR, SK-N-BE(2) [MYCN-amplified] and CHLA-79, CHLA-20, SMS-LHN [non-MYCN-amplified]).[5][6]
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (DIMSCAN)
-
Principle: DIMSCAN is a digital imaging microscopy-based assay that quantifies cell number based on the total fluorescence of a DNA-specific stain.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of 4-oxo-13-cis-retinoic acid or 13-cis-retinoic acid.
-
Following a 5-day incubation period, the cells were fixed and stained with a fluorescent DNA dye.
-
The plates were scanned using a digital imaging microscope, and the total fluorescence per well was quantified to determine the relative cell number.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Procedure:
-
Cells were treated with the test compounds for a specified duration.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.
-
The DNA content of individual cells was analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
-
Gene Expression Analysis (Reverse Transcription PCR)
-
Principle: RT-PCR is used to measure the mRNA levels of specific genes, providing insights into gene expression changes following treatment.
-
Procedure:
-
Cells were treated with the test compounds.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
RNA was reverse transcribed into complementary DNA (cDNA).
-
The cDNA was then used as a template for quantitative PCR (qPCR) with primers specific for the target genes (e.g., MYCN, RARβ) and a reference gene (e.g., GAPDH).
-
The relative expression of the target genes was calculated after normalization to the reference gene.
-
Protein Expression Analysis (Immunoblotting)
-
Principle: Immunoblotting (Western blotting) is used to detect and quantify the levels of specific proteins in cell lysates.
-
Procedure:
-
Cells were treated with the test compounds.
-
Total protein was extracted from the cells, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., MYCN, RARβ).
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence detection system and quantified.
-
Neurite Outgrowth Assay (Confocal Microscopy)
-
Principle: This assay assesses the ability of the compounds to induce neuronal differentiation, characterized by the extension of neurites.
-
Procedure:
-
Cells were seeded on coverslips in culture plates.
-
Cells were treated with the test compounds.
-
After the treatment period, cells were fixed and stained for phalloidin (to visualize the actin cytoskeleton in neurites).
-
Neurite outgrowth was visualized and documented using a confocal microscope.
-
Signaling Pathways and Experimental Workflows
The anti-tumor activity of 4-oxo-13-cis-retinoic acid is mediated through the modulation of key signaling pathways involved in cell proliferation, differentiation, and survival.
Caption: Experimental workflow for assessing the in vitro anti-tumor activity.
Caption: Proposed signaling pathway of 4-oxo-13-cis-retinoic acid.
The anti-tumor effects of 4-oxo-13-cis-retinoic acid are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Upon binding, the activated RAR/RXR heterodimer translocates to the nucleus and binds to retinoic acid response elements (RAREs) in the promoter regions of target genes.[7] This leads to the transcriptional activation of tumor suppressor genes, such as RARβ, and the repression of oncogenes like MYCN.[1][4] The downregulation of MYCN is a critical event, as this oncoprotein is a key driver of cell proliferation and tumorigenesis in neuroblastoma.[1][8] Conversely, the upregulation of RARβ is associated with favorable outcomes and increased responsiveness to retinoid therapy.[2][4]
Conclusion
The in vitro evidence strongly supports the role of 4-oxo-13-cis-retinoic acid as a biologically active metabolite of isotretinoin with potent anti-tumor properties against neuroblastoma. Its ability to inhibit cell proliferation, induce cell cycle arrest, and promote differentiation, coupled with its favorable molecular effects on MYCN and RARβ expression, positions it as a significant contributor to the therapeutic efficacy of isotretinoin. Further research is warranted to fully elucidate its clinical relevance and to explore its potential as a standalone therapeutic agent. These findings have important implications for the clinical monitoring of patients receiving isotretinoin, suggesting that plasma levels of both the parent drug and its 4-oxo metabolite should be considered.[1][3]
References
- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions | MDPI [mdpi.com]
- 7. PBX1 is a Favorable Prognostic Biomarker as it Modulates 13-cis Retinoic Acid-mediated Differentiation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cytochrome P450 Mediated Formation of 4-oxoisotretinoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotretinoin (13-cis-retinoic acid), a synthetic oral retinoid, is a highly effective therapy for severe, recalcitrant nodular acne. Its therapeutic and toxicological profiles are intrinsically linked to its complex metabolism, leading to the formation of several metabolites. Among these, 4-oxoisotretinoin is a major circulating metabolite with biological activity. The formation of this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved and the kinetics of this metabolic conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and optimizing therapeutic strategies. This technical guide provides an in-depth overview of the CYP enzymes responsible for this compound formation, supported by a summary of available quantitative data, detailed experimental protocols, and pathway visualizations.
Cytochrome P450 Isoforms in this compound Formation
The conversion of isotretinoin to this compound is a critical step in its metabolic pathway. Several cytochrome P450 enzymes have been implicated in this process. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified key contributors to this oxidative reaction.
The primary CYP isoforms involved in the formation of this compound include members of the CYP3A and CYP2C subfamilies. Specifically, CYP3A4, CYP2B6, and CYP2C19 have been reported to catalyze this reaction.[1] Additionally, studies on the metabolism of other retinoids, such as all-trans-retinoic acid (atRA), have highlighted the role of other CYPs like CYP26A1, CYP2C8, and CYP3A7 in 4-oxo metabolite formation, suggesting potential involvement in isotretinoin metabolism as well.[2][3][4]
The expression and activity of these CYP enzymes can be influenced by genetic polymorphisms, co-administered drugs, and endogenous factors, leading to significant inter-individual differences in isotretinoin metabolism and, consequently, clinical outcomes and side effects.
Quantitative Data on this compound Formation
A comprehensive understanding of the kinetics of this compound formation by individual CYP isoforms is essential for predictive modeling of isotretinoin pharmacology. While the involvement of several CYPs has been established, detailed kinetic parameters (Km and Vmax) specifically for the conversion of isotretinoin to this compound are not extensively reported in publicly available literature. The following table summarizes the identified CYP enzymes and provides a template for the type of quantitative data that is critical for a thorough understanding of this metabolic pathway.
| CYP Isoform | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Source System | Reference |
| CYP3A4 | Isotretinoin | This compound | Data not available | Data not available | Human Liver Microsomes / Recombinant CYP3A4 | |
| CYP2B6 | Isotretinoin | This compound | Data not available | Data not available | Recombinant CYP2B6 | [1] |
| CYP2C19 | Isotretinoin | This compound | Data not available | Data not available | Recombinant CYP2C19 | [1] |
| CYP2C8 | atRA | 4-oxo-atRA | 11.1 - 19.4 | 2.3 - 4.9 | Recombinant CYP2C8 | [4] |
| CYP3A7 | tRA, 9cRA, 13cRA | 4-OH and 4-oxo metabolites | Qualitative data | Qualitative data | Human Fetal Liver Microsomes / Recombinant CYP3A7 | [5] |
Note: The kinetic parameters for CYP2C8 are for the formation of 4-oxo-atRA from all-trans-retinoic acid (atRA) and are included to provide context, as specific data for isotretinoin is limited.
Experimental Protocols
The identification and characterization of CYP enzymes involved in this compound formation rely on a series of well-defined in vitro experiments. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)
Objective: To determine the overall rate of this compound formation in a mixed-enzyme system representative of the human liver and to identify the contribution of major CYP families using selective chemical inhibitors.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Isotretinoin
-
This compound analytical standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A, ticlopidine for CYP2B6, omeprazole for CYP2C19)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes, and isotretinoin at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For inhibitor studies, the selective inhibitor is added during the pre-incubation step.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of formation of this compound. In inhibition studies, compare the formation rate in the presence and absence of inhibitors to determine the percent contribution of each CYP isoform.
Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes
Objective: To identify the specific CYP isoforms capable of metabolizing isotretinoin to this compound and to determine the kinetic parameters (Km and Vmax) for each active isoform.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Isotretinoin
-
This compound analytical standard
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing a specific recombinant CYP isoform, potassium phosphate buffer, and a range of isotretinoin concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring linear product formation.
-
Reaction Termination: Stop the reaction with ice-cold acetonitrile.
-
Sample Processing and Analysis: Process the samples as described in Protocol 1 and quantify the formation of this compound using LC-MS/MS.
-
Kinetic Analysis: Plot the rate of this compound formation against the isotretinoin concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each CYP isoform.
Signaling Pathways and Regulation
The expression of CYP enzymes is transcriptionally regulated by nuclear receptors, which can be activated by drugs and endogenous compounds. Isotretinoin and its metabolites can modulate the expression of the very enzymes responsible for their metabolism, creating a complex feedback loop.
Isotretinoin and its isomer, all-trans-retinoic acid (atRA), are known ligands for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors can form heterodimers and bind to response elements in the promoter regions of target genes, including CYPs. For instance, retinoids have been shown to induce the expression of CYP3A4, potentially through the activation of the pregnane X receptor (PXR) and/or the constitutive androstane receptor (CAR).[6]
Furthermore, isotretinoin and its metabolites have been demonstrated to alter the mRNA expression of multiple CYP genes in human hepatocytes, including increasing the expression of CYP2B6 and CYP3A4, while decreasing the expression of others like CYP2C9 and CYP2D6. This regulation is concentration-dependent and contributes to the potential for drug-drug interactions.
Caption: Metabolic conversion of Isotretinoin to this compound by key CYP enzymes.
Caption: Workflow for identifying and characterizing CYPs in this compound formation.
Caption: Simplified signaling pathway for the regulation of CYP enzymes by isotretinoin.
Conclusion
The metabolism of isotretinoin to this compound is a multifaceted process mediated by several cytochrome P450 isoforms, primarily CYP3A4, CYP2B6, and CYP2C19. The activity of these enzymes is subject to regulation by isotretinoin and its metabolites, creating a complex interplay that influences the drug's efficacy and safety profile. While the key enzymatic players have been identified, a significant gap remains in the availability of detailed quantitative kinetic data for each specific isoform. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these metabolic pathways. A deeper understanding of the kinetics and regulation of this compound formation will ultimately aid in the development of more personalized and safer therapeutic strategies for patients undergoing isotretinoin treatment.
References
- 1. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 5. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of 4-Oxoisotretinoin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of 4-oxoisotretinoin, a key metabolite of isotretinoin. The information is compiled to assist researchers in the efficient production of this compound for further studies.
Introduction
This compound, chemically known as (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid, is the major metabolite of isotretinoin, a drug widely used for the treatment of severe acne.[1][2][3] Understanding its synthesis and purification is crucial for various research applications, including metabolic studies and the development of new therapeutic agents. This document outlines a common synthetic pathway starting from isotretinoin and details purification protocols to obtain high-purity this compound.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves a two-step process starting from isotretinoin: esterification to its methyl ester followed by oxidation.
Step 1: Esterification of Isotretinoin to Isotretinoin Methyl Ester
The initial step involves the conversion of isotretinoin to its methyl ester to protect the carboxylic acid group during the subsequent oxidation step.
Step 2: Oxidation of Isotretinoin Methyl Ester to this compound Methyl Ester
The allylic oxidation of the cyclohexene ring of isotretinoin methyl ester introduces the keto group at the C-4 position. Manganese dioxide (MnO₂) is a commonly used oxidizing agent for this transformation.[4]
Step 3: Hydrolysis of this compound Methyl Ester to this compound
The final step is the hydrolysis of the methyl ester to yield the final product, this compound.
Below is a diagram illustrating the overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of Isotretinoin Methyl Ester[4]
-
Suspend Isotretinoin (10 g) in a mixture of methanol (50 ml) and methylene chloride (50 ml) at 20-30°C under a nitrogen atmosphere.
-
Add N,N-Dimethylaminopyridine (0.4 g) and 1,3-dicyclohexylcarbodiimide (7.5 g) to the stirred suspension.
-
Stir the reaction mass for 2 hours and then concentrate under reduced pressure.
-
To the concentrated mass, add ethyl acetate (100 ml) and deionized water (50 ml).
-
Cool the resulting slurry to 0-5°C and stir for 30 minutes.
-
Filter the insolubles and wash with ethyl acetate (10 ml).
-
Separate the organic layer and acidify with ~5% w/w aqueous hydrochloric acid.
-
Separate the organic layer again and wash with deionized water (30 ml).
-
Concentrate the organic layer completely under reduced pressure to afford Isotretinoin methyl ester.
Protocol 2: Synthesis of this compound Methyl Ester[4]
-
To a stirred solution of Isotretinoin methyl ester (11 g) in methylene chloride (1000 ml) at 20-30°C, add oxalic acid (8.3 g) and α-MnO₂ (250 g).
-
Stir the resulting slurry for 4 hours at 20-30°C.
-
Filter the insolubles and wash with methylene chloride (5 x 200 ml).
-
Unload the wet cake and suspend it in methylene chloride (1000 ml).
-
Stir the resulting slurry for 30 minutes.
-
Filter the insolubles and wash with methylene chloride (5 x 200 ml).
-
Combine the organic filtrates and concentrate to obtain this compound methyl ester.
Protocol 3: Synthesis of this compound[4]
-
To a stirred solution of this compound methyl ester (8 g) in a mixture of methanol (100 ml), add 2,6-Di-tert-butyl-4-methylphenol (0.1 g).
-
Slowly add a solution of sodium hydroxide (6.6 g) in deionized water (100 ml) over 40 minutes.
-
Warm the reaction mass to 20-30°C and stir for 16 hours.
-
Remove the solvent from the reaction mass under reduced pressure.
-
Adjust the pH of the reaction mass to 3.0-3.5 with ~5% w/w aqueous hydrochloric acid.
-
Extract the product twice with ethyl acetate (2 x 100 ml).
-
Combine the organic layers and concentrate to obtain crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. A combination of crystallization and chromatographic methods is often employed.
Purification Protocol: Crystallization[4]
-
Add the crude this compound (5 g) to methylene chloride (17.5 ml) at 20-30°C under a nitrogen atmosphere.
-
Slowly add acetonitrile (175 ml) over 1 hour at 20-30°C.
-
Stir the resulting slurry for 1 hour at 20-30°C.
-
Cool the slurry to -10 to -20°C and stir for 2 hours.
-
Filter the product under a nitrogen atmosphere and dry to afford purified this compound.
The following diagram illustrates the purification workflow.
Data Summary
The following table summarizes the quantitative data associated with the synthesis and purification of this compound as described in the protocols.
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield |
| Esterification | Isotretinoin (10 g) | Methanol, DCC, DMAP | Methylene Chloride | 20-30 | 2 | Isotretinoin Methyl Ester | ~11 g |
| Oxidation | Isotretinoin Methyl Ester (11 g) | α-MnO₂, Oxalic Acid | Methylene Chloride | 20-30 | 4 | This compound Methyl Ester | ~8 g |
| Hydrolysis | This compound Methyl Ester (8 g) | NaOH, 2,6-Di-tert-butyl-4-methylphenol | Methanol/Water | 20-30 | 16 | Crude this compound | ~5 g |
| Purification | Crude this compound (5 g) | - | Methylene Chloride, Acetonitrile | -10 to -20 | 2 | Purified this compound | >90% Purity |
Yields are approximate and may vary based on experimental conditions.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for monitoring the progress of the reactions and assessing the purity of the final product. A reversed-phase C18 column with UV detection at approximately 360 nm can be used.[1][5] The mobile phase can consist of a gradient of ammonium acetate in water and methanol.[2]
Conclusion
The protocols described provide a reliable method for the synthesis and purification of this compound. Adherence to the detailed steps and conditions is crucial for achieving a high yield and purity of the final product. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research.
References
- 1. karger.com [karger.com]
- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022034427A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. I. Determination of isotretinoin and tretinoin and their 4-oxo metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Oxoisotretinoin in Human Serum by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Isotretinoin (13-cis-retinoic acid) is a crucial oral retinoid medication for treating severe nodulocystic acne. Its primary metabolite, 4-oxoisotretinoin (4-oxo-13-cis-retinoic acid), is biologically active and typically found in plasma at concentrations two to five times higher than the parent drug. Monitoring the serum levels of both isotretinoin and this compound can be a valuable tool for optimizing therapeutic dosage, minimizing adverse effects, and ensuring patient compliance.[1] This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in human serum.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Diethyl ether, n-hexane, 2-propanol, Glacial acetic acid.
-
Reagents: this compound reference standard, Isotretinoin reference standard, Internal Standard (e.g., all-trans-retinoic acid), Zinc sulfate heptahydrate, Phosphoric acid, Sodium hydroxide.
-
Equipment: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm), Centrifuge, Vortex mixer, Evaporator.
Experimental Protocols
1. Standard Solution Preparation
Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase to create a calibration curve ranging from 10 ng/mL to 2000 ng/mL.
2. Sample Preparation
Several methods for sample preparation from serum or plasma can be employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
To 1 mL of serum, add the internal standard.
-
Adjust the pH to 6 with a suitable buffer.
-
Add 5 mL of diethyl ether and vortex for 1 minute.[4]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
3. Chromatographic Conditions
The separation and quantification are achieved using an isocratic or gradient elution on a C18 column.
-
Isocratic Method:
-
Gradient Method:
-
A gradient elution can provide better separation of the cis and trans isomers of the parent drug and its metabolites.[6]
-
The specific gradient program should be optimized based on the column and system used.
-
Data Presentation
The quantitative data for the HPLC method validation should be summarized in tables for clarity and easy comparison.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (85:15:0.3) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 365 nm |
| Injection Volume | 20 µL |
| Retention Time (this compound) | Approx. 6-8 min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4 ng/mL[7] |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in serum.
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, understanding the metabolic pathway of isotretinoin is relevant for interpreting the results.
Caption: Simplified metabolic pathway of isotretinoin.
This application note provides a detailed protocol for the quantification of this compound in human serum using RP-HPLC. The described method is sensitive, specific, and reliable, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving isotretinoin. The provided tables and diagrams facilitate the understanding and implementation of this analytical procedure.
References
- 1. Monitoring of isotretinoin therapy by measuring the plasma levels of isotretinoin and 4-oxo-isotretinoin. A useful tool for management of severe acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative estimation and validation of isotretinoin in Pharmaceutical dosage forms by RP-HPLC | PDF [slideshare.net]
- 6. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Application Note: Quantitative Analysis of 4-oxoisotretinoin and its Isomers by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxoisotretinoin is a major active metabolite of isotretinoin (13-cis-retinoic acid), a retinoid widely used in the treatment of severe acne. The analysis of this compound and its isomers is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of retinoids. This application note provides a detailed protocol for the sensitive and specific quantification of this compound and its isomers in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Isotretinoin is metabolized in the body into several compounds, with 4-oxo-isotretinoin being one of the most significant.[1][2] This metabolite is formed through oxidation, a process catalyzed by cytochrome P450 enzymes (CYPs), including CYP3A, CYP2B6, and CYP2C19.[1][3] The resulting 4-oxo-isotretinoin and its isomers, such as 4-oxo-all-trans-retinoic acid (a metabolite of tretinoin), are biologically active and contribute to the therapeutic and potential side effects of the parent drug by binding to retinoic acid receptors (RARs).[4][5]
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
A simple and effective method for extracting retinoids from serum or plasma involves protein precipitation followed by liquid-liquid extraction.[6]
Materials:
-
Human plasma or serum samples
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Internal Standard (IS) solution (e.g., isotretinoin-d5 or 4-oxo-isotretinoin-d6)[7][8][]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of the plasma or serum sample into a glass centrifuge tube.[10]
-
Add a known amount of the internal standard solution.
-
Add 4.0 mL of a 1:1 (v/v) mixture of acetonitrile and dichloromethane.[10]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[10]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase or a mixture of acetonitrile and dichloromethane (1:1, v/v).[10]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation of this compound and its isomers is critical for accurate quantification. A reverse-phase C18 column is commonly employed for this purpose.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended. |
| Column | Agilent Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 µm) or equivalent.[11] |
| Mobile Phase A | Water with 0.1% formic acid.[10] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[10] |
| Gradient | A gradient elution may be necessary to achieve optimal separation of isomers. |
| Flow Rate | 0.4 - 0.5 mL/min.[10][11] |
| Injection Volume | 1 - 10 µL.[10] |
| Column Temperature | 25°C.[12] |
Mass Spectrometry (MS/MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode.[11] |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and IS. |
| Collision Gas | Argon. |
| Ion Source Temperature | Optimized for the specific instrument. |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 9-cis-retinoic acid | 299.4 | 255.2 | Negative |
| 4-oxo-9-cis-retinoic acid | 313.4 | 269.3 | Negative |
| Isotretinoin-d5 (IS) | 304.4 | 260.2 | Negative |
Note: The specific MRM transitions should be optimized for the instrument being used.[7]
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound and related compounds from various studies.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 9-cis-retinoic acid | Human Plasma | 2.85 - 450.51 | 2.85 | [7] |
| 4-oxo-9-cis-retinoic acid | Human Plasma | 2.33 - 180.57 | 2.33 | [7] |
| Isotretinoin | Plasma | 2.5 - 640 (ppb) | 2.5 (ppb) | [11] |
| all-trans-retinoic acid | Ethanolic Standards & Biological Samples | - | 0.2 | [13] |
| 4-oxo-all-trans-retinoic acid | Ethanolic Standards & Biological Samples | - | 0.2 | [13] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 9-cis-retinoic acid | Human Plasma | < 5.9 | < 6.0 | [7] |
| 4-oxo-9-cis-retinoic acid | Human Plasma | < 13.8 | < 11.3 | [7] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound analysis.
Metabolic Pathway of Isotretinoin
Caption: Metabolic pathway of isotretinoin to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Developmental effects of isotretinoin and 4-oxo-isotretinoin: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-oxo Isotretinoin|Cas# 71748-58-8 [glpbio.cn]
- 4. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. omicsonline.org [omicsonline.org]
- 8. 4-Oxo-Isotretinoin-d6 | Axios Research [axios-research.com]
- 10. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. sciex.com [sciex.com]
- 13. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating 4-Oxoisotretinoin from Biological Matrices: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxoisotretinoin is the major active metabolite of isotretinoin, a retinoid widely used in the treatment of severe acne. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. This document provides detailed protocols for the isolation of this compound using solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) methods, followed by analysis, typically by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pre-analytical Considerations: Sample Handling and Stability
Proper handling and storage of biological samples are critical to ensure the stability and accurate measurement of this compound. Retinoids are sensitive to light and oxidation.
-
Collection: Blood samples should be collected in amber tubes to protect from light. If plasma is the desired matrix, an anticoagulant such as EDTA or heparin should be used.
-
Processing: Plasma or serum should be separated from blood cells as soon as possible, preferably within one hour of collection, by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).
-
Storage: Plasma and serum samples should be stored at -20°C or lower, protected from light. Under these conditions, retinoids like this compound are generally stable for several months. One study suggests that retinol in plasma can be stored for up to a year at -20°C without significant degradation[1]. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the extraction and quantification of this compound and related retinoids.
Table 1: Performance of Solid-Phase Extraction (SPE) Methods
| Analyte(s) | Biological Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 4-oxo-13-cis-retinoic acid & other retinoids | Serum | 79-86 | 1-7 ng/mL | Not Specified | [2] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods
| Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | Precision (Intra-day & Inter-day) | Application | Reference |
| 9-cis-retinoic acid & 4-oxo-9-cis-retinoic acid | Human Plasma | 2.85-450.51 & 2.33-180.57 | <13.8% & <11.3% | Bioequivalence study | Not Specified |
Table 3: Performance of Protein Precipitation (PPT) followed by LC-MS/MS
| Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) | Application | Reference |
| Retinoids and metabolites | Serum | 1 - 1000 | sub-ng/mL levels | Clinical Research | Not Specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a robust method that provides a clean extract, ideal for sensitive analytical techniques like LC-MS/MS.
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or serum samples on ice.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.
-
To 500 µL of supernatant, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 500 µL of 4% phosphoric acid and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the C18 cartridge.
-
Pass 2 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for isolating compounds from a complex matrix.
Materials:
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum in a glass tube, add an internal standard.
-
Add 100 µL of 0.1 M HCl to precipitate proteins. Vortex for 30 seconds.
-
-
Extraction:
-
Add 2 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 90:10 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step (step 2) with another 2 mL of the extraction solvent.
-
Combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the analytical mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 3: Protein Precipitation (PPT)
PPT is a rapid and simple method suitable for high-throughput analysis, though it may result in a less clean extract compared to SPE or LLE.
Materials:
-
Acetonitrile (HPLC grade), ice-cold
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
Procedure:
-
Precipitation:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add an internal standard.
-
Add 600 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the analytical mobile phase. This step helps to concentrate the analyte and exchange the solvent to one compatible with the analytical method.
-
-
Filtration (if not evaporating):
-
If the supernatant is directly injected, it is recommended to filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Visualizations
Caption: Experimental workflow for isolating this compound.
References
- 1. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-line solid-phase extraction and column switching. Determination of 9-cis-retinoic acid, 13-cis-retinoic acid, all-trans-retinoic acid, 4-oxo-all-trans-retinoicacid and 4-oxo-13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Oxoisotretinoin as a Reference Standard in Chromatography
Introduction
4-Oxoisotretinoin is the major active metabolite of isotretinoin, a retinoid widely used in the treatment of severe acne. Accurate quantification of both isotretinoin and this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and drug development professionals involved in retinoid analysis.
Biological Significance of this compound
This compound is formed in the body through the metabolism of isotretinoin by cytochrome P450 enzymes, including CYP3A, CYP2B6, and CYP2C19.[1] This metabolite is not merely an inactive byproduct; it is biologically active and contributes to the therapeutic and potential teratogenic effects of isotretinoin.[1] For instance, this compound can inhibit the proliferation of certain cancer cells and influence the expression of cytokeratins in human skin cells.[1] Therefore, its accurate measurement alongside the parent drug is of significant interest.
Retinoid Signaling Pathway
Retinoids, including isotretinoin and its metabolites, exert their effects by modulating gene expression through the retinoic acid signaling pathway. Vitamin A (retinol) is converted to retinoic acid (RA), which then enters the nucleus and binds to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3][4] This receptor-ligand complex then binds to retinoic acid response elements (RAREs) on DNA, thereby regulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.[2][3] this compound can also interact with this pathway, highlighting the importance of its role in the overall biological effects of isotretinoin therapy.
Caption: Overview of the Retinoid Signaling Pathway.
Application in Chromatographic Analysis
This compound is primarily used as a reference standard for the quantitative analysis of biological samples from patients undergoing isotretinoin therapy. Its use allows for the accurate determination of the metabolite's concentration, which is essential for understanding the drug's metabolism and its contribution to the overall clinical effect.
Data Presentation: Chromatographic Methods and Performance
The following tables summarize quantitative data from various published chromatographic methods for the analysis of isotretinoin and this compound.
Table 1: HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | Reversed-Phase HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | - | Agilent C18 | Lichrospher RP18 |
| Mobile Phase | Gradient Elution | Acetonitrile: 0.5% Acetic Acid (70:30, v/v) | 0.01% TFA/Acetonitrile (15/85, v/v) |
| Detection | UV at 365 nm[5] | UV at 350 nm[6] | UV at 342 nm[7][8] |
| Quantitation Range | 10-2000 ng/mL (for isotretinoin) | 0.02-0.60 µg/mL (for isotretinoin) | 1-64 µg/mL (for isotretinoin) |
| LOD | - | 0.007 µg/mL (for isotretinoin)[6] | 1.412 µg/mL (for isotretinoin)[9] |
| LOQ | 50-2000 ng/mL[10] | 0.02 µg/mL (for isotretinoin)[6] | 4.2787 µg/mL (for isotretinoin)[9] |
| Retention Time | - | - | 2.592 min (for isotretinoin)[9] |
| Recovery | - | 99.128% (for isotretinoin)[6] | 97.7-98.3% (for isotretinoin)[9] |
Table 2: LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Chromatography | LC-ESI-MS | LC-MS/MS |
| Column | Shimadzu Shim-pack VP-ODS C18 | Agilent Zorbax SB-C18 |
| Mobile Phase | Acetonitrile: Water (90:10, v/v) | Methanol, Water, Acetonitrile, Formic Acid |
| Detection | ESI-MS (SIM mode) | ESI-MS (MRM mode) |
| Quantitation Range | 10-1500 ng/mL (for isotretinoin)[11] | 2.5-640 ppb (for isotretinoin)[12] |
| Linearity (r²) | 0.9989 (for isotretinoin)[11] | > 0.99 (for isotretinoin)[12] |
| Recovery | > 80% (for isotretinoin)[11] | - |
| Internal Standard | Acitretin[11] | Nifedipine[12] |
Experimental Protocols
The following are detailed protocols for sample preparation and chromatographic analysis based on established methods.
Protocol 1: HPLC-UV Method for Quantification of this compound in Human Blood
This protocol is adapted from a method for the quantitative analysis of isotretinoin and its 4-oxo metabolite in human blood.[5]
1. Materials and Reagents:
-
This compound reference standard
-
Isotretinoin reference standard
-
Internal Standard (e.g., acitretin)
-
HPLC-grade acetonitrile, methanol, and water
-
Glacial acetic acid or trifluoroacetic acid (TFA)
-
Human blood plasma/serum
-
Diethyl ether or other suitable extraction solvent
2. Standard Solution Preparation:
-
Prepare stock solutions of this compound, isotretinoin, and the internal standard (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human blood, plasma, or serum, add a known amount of the internal standard.
-
Acidify the sample to approximately pH 6.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 365 nm.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the samples from this curve.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
This protocol provides a general framework for a sensitive LC-MS/MS method.
1. Materials and Reagents:
-
As per Protocol 1, with the addition of formic acid.
2. Standard and Sample Preparation:
-
Follow the procedures outlined in Protocol 1 for the preparation of standard solutions and sample extraction. Protein precipitation is also a viable alternative for sample preparation. For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the proteins. The supernatant can then be directly injected or evaporated and reconstituted.
3. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for using this compound as a reference standard in a chromatographic assay.
Caption: Workflow for Chromatographic Analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. irjms.com [irjms.com]
- 10. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. payeshdarou.ir [payeshdarou.ir]
Application Notes and Protocols for the Topical Formulation Development of 4-Oxo-Isotretinoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical formulations containing 4-oxo-isotretinoin, a key metabolite of isotretinoin. The following sections detail the rationale for its topical use, key formulation considerations, and detailed protocols for characterization and in vitro efficacy testing.
Introduction and Rationale
4-oxo-isotretinoin is the major active metabolite of isotretinoin, a potent oral medication for severe acne.[1] Like its parent compound, 4-oxo-isotretinoin plays a significant role in the therapeutic effects of oral isotretinoin by reducing sebum production and influencing cellular differentiation.[2][3] Developing a topical formulation of 4-oxo-isotretinoin offers the potential to deliver the therapeutic benefits directly to the skin, minimizing systemic exposure and associated side effects. Topical application of retinoids is a well-established strategy for the management of acne and other skin disorders.
Physicochemical Properties of 4-Oxo-Isotretinoin
A thorough understanding of the physicochemical properties of 4-oxo-isotretinoin is fundamental for designing a stable and effective topical formulation.
| Property | Value | Source |
| Molecular Formula | C20H26O3 | Cayman Chemical |
| Molecular Weight | 314.4 g/mol | Cayman Chemical |
| Appearance | - | - |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 15 mg/mlDMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml | Cayman Chemical[4] |
| UV max | 285, 364 nm | Cayman Chemical[4] |
Formulation Development Strategy
The high lipophilicity and poor water solubility of 4-oxo-isotretinoin present challenges in developing an aqueous-based topical formulation. A successful formulation strategy should focus on enhancing its solubility and stability, as well as ensuring adequate skin penetration.
Excipient Selection
The choice of excipients is critical for the performance of the final product. Key excipients to consider include:
-
Solvents and Co-solvents: Due to its limited aqueous solubility, organic solvents and co-solvents are necessary. Ethanol, propylene glycol, and dimethyl isosorbide are commonly used in topical retinoid formulations to dissolve the active pharmaceutical ingredient (API).[5]
-
Oils and Emollients: For cream or lotion formulations, a lipid phase is required. Isopropyl myristate, mineral oil, and various vegetable oils can be used. The solubility of the API in these oils should be determined.
-
Surfactants and Emulsifiers: These are essential for creating stable emulsion systems (creams and lotions). The selection will depend on the desired formulation type (oil-in-water or water-in-oil) and the other excipients used.
-
Gelling Agents: For gel formulations, polymers such as carbomers are commonly used to provide the desired viscosity and texture.
-
Penetration Enhancers: To improve the delivery of 4-oxo-isotretinoin into the skin, penetration enhancers like ethanol, propylene glycol, and oleic acid can be incorporated.
-
Antioxidants: Retinoids are susceptible to degradation by light and oxidation. The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) is crucial for stability.
Suggested Formulation Approaches
-
Gels: A hydroalcoholic gel can be a suitable vehicle. The solvent system will aid in solubilizing the 4-oxo-isotretinoin, while the gelling agent will provide the necessary consistency.
-
Creams and Lotions: Emulsion-based systems can provide good skin feel and moisturizing properties. The API would be dissolved in the oil phase.
-
Microemulsions and Nanoemulsions: These advanced delivery systems can enhance the solubility and skin penetration of poorly soluble drugs like 4-oxo-isotretinoin.
Experimental Protocols
Solubility Studies Protocol
Objective: To determine the saturation solubility of 4-oxo-isotretinoin in various topical excipients.
Materials:
-
4-oxo-isotretinoin powder
-
Selected excipients (e.g., propylene glycol, ethanol, oleic acid, isopropyl myristate, mineral oil)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of 4-oxo-isotretinoin to a known volume (e.g., 2 mL) of each selected excipient in a glass vial.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of 4-oxo-isotretinoin in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
HPLC Method for Quantification of 4-Oxo-Isotretinoin in Formulations
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 4-oxo-isotretinoin in a topical formulation.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic, to be optimized). A mobile phase of 0.01% TFA/acetonitrile (15/85, v/v) has been used for isotretinoin.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 364 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Sample Preparation (from a cream formulation):
-
Accurately weigh about 1 gram of the cream into a 50 mL volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and tetrahydrofuran) and sonicate for 15 minutes to dissolve the cream base and extract the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration curve range.
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank formulation, formulation with API, and API standard to ensure no interference from excipients.
-
Linearity: Prepare a series of standard solutions of 4-oxo-isotretinoin at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a blank formulation with known amounts of 4-oxo-isotretinoin at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
In Vitro Skin Permeation Testing (IVPT) Protocol using Franz Diffusion Cells
Objective: To evaluate the permeation of 4-oxo-isotretinoin from a topical formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Topical formulation of 4-oxo-isotretinoin
-
HPLC system for analysis
Procedure:
-
Prepare the skin membrane by carefully excising it and, if necessary, dermatoming to a uniform thickness.
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for about 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the concentration of 4-oxo-isotretinoin in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin and analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis) and the amount remaining on the surface.
Data Analysis:
-
Calculate the cumulative amount of 4-oxo-isotretinoin permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the lag time (t_lag) from the x-intercept of the linear portion.
In Vitro Efficacy - Sebum Production Assay in Cultured Sebocytes
Objective: To assess the effect of the topical 4-oxo-isotretinoin formulation on lipid synthesis in cultured human sebocytes.
Materials:
-
Human sebocyte cell line (e.g., SZ95)
-
Cell culture medium and supplements
-
Test formulation and vehicle control
-
Nile Red staining solution (e.g., 1 µM in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope or plate reader
Procedure:
-
Culture human sebocytes in appropriate culture plates until they reach the desired confluency.
-
Induce sebocyte differentiation if required by the specific cell line protocol.
-
Treat the cells with various concentrations of the 4-oxo-isotretinoin formulation (and the vehicle control) for a specified period (e.g., 24-48 hours).
-
After treatment, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets with Nile Red solution for 15-30 minutes at room temperature in the dark.[7][8]
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Wash the cells again with PBS.
-
Visualize the stained cells using a fluorescence microscope to observe changes in lipid droplet formation.
-
For quantitative analysis, measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths for Nile Red are typically around 485/525 nm for polar lipids and 550/635 nm for neutral lipids). Normalize the fluorescence intensity to the cell number (e.g., by using the nuclear stain fluorescence or a protein assay).
Mechanism of Action and Signaling Pathways
4-oxo-isotretinoin, as an active metabolite of isotretinoin, is believed to exert its effects on the skin through the modulation of retinoic acid receptor (RAR) and retinoid X receptor (RXR) signaling pathways. While isotretinoin itself has a low affinity for these receptors, its metabolites, including 4-oxo-isotretinoin, are more active.[2] Specifically, 4-oxo-retinoic acid has been shown to be a highly active metabolite that can bind to and activate RARβ.[9]
The binding of 4-oxo-isotretinoin to these nuclear receptors in sebocytes and keratinocytes is expected to initiate a cascade of transcriptional events that lead to:
-
Reduced Sebum Production: This is likely achieved through the induction of apoptosis in sebocytes and the downregulation of genes involved in lipid synthesis.[2][3][10] Isotretinoin treatment has been shown to upregulate the expression of pro-apoptotic genes like p53 and FoxO1 in sebaceous glands.[11][12]
-
Normalization of Follicular Keratinization: By modulating the differentiation of keratinocytes, 4-oxo-isotretinoin can help prevent the formation of comedones.
-
Anti-inflammatory Effects: Retinoids are known to have anti-inflammatory properties, which contribute to their efficacy in treating acne.
References
- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reticap | 20 mg | Capsule | রেটিক্যাপ ২০ মি.গ্রা. ক্যাপসুল | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. WO2017074982A1 - Isotretinoin formulations and uses and methods thereof - Google Patents [patents.google.com]
- 6. Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC [scirp.org]
- 7. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Oxoisotretinoin Effects on Sebocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Oxoisotretinoin is a major metabolite of isotretinoin (13-cis-retinoic acid), a highly effective oral medication for severe acne. Understanding the specific biological effects of this metabolite on sebocytes, the primary cells of the sebaceous gland, is crucial for elucidating the complete mechanism of action of isotretinoin and for the development of new targeted therapies for acne and other sebaceous gland disorders. These application notes provide detailed protocols and cell culture models to investigate the effects of this compound on sebocyte proliferation, differentiation, and lipid synthesis.
Isotretinoin itself exhibits a low binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] It is considered a prodrug that is metabolized into active forms, including all-trans-retinoic acid (ATRA) and this compound.[2] These metabolites then bind to nuclear retinoids, modulating gene expression that leads to reduced sebum production, decreased inflammation, and normalization of follicular keratinization.[2][3] Both isotretinoin and this compound have been shown to significantly reduce sebum production.[2]
Recommended Cell Culture Models
The study of this compound's effects on sebocytes can be effectively carried out using both primary human sebocytes and immortalized human sebocyte cell lines.
1. Primary Human Sebocytes: Primary cultures offer the advantage of being biologically closer to the in vivo state. However, they have a limited lifespan of no more than six passages in vitro.[4]
-
Isolation: Sebaceous glands can be isolated from human facial skin specimens. The tissue is typically treated with dispase to separate the epidermis from the dermis, followed by trypsin/EDTA treatment to release the sebocytes.[4]
-
Culture: Primary sebocytes can be cultured in specialized media, such as a modified MCDB 153 medium or serum-free William's E medium, often supplemented with growth factors like epidermal growth factor (EGF) and insulin.[4]
2. Immortalized Human Sebocyte Cell Lines: These cell lines provide a more consistent and readily available source of sebocytes for high-throughput screening and reproducible experiments.[4]
-
SZ95 Sebocytes: This is the first established immortalized human sebaceous gland cell line and is widely used. These cells retain key characteristics of normal human sebocytes.[4]
-
SEB-1 and Seb-E6E7 Sebocytes: These are other immortalized human sebocyte cell lines that can also be utilized.[4]
Experimental Protocols
Below are detailed protocols for assessing the key effects of this compound on sebocytes.
Protocol 1: Sebocyte Culture and Treatment with this compound
Objective: To culture human sebocytes and treat them with this compound for subsequent analysis.
Materials:
-
Primary human sebocytes or an immortalized sebocyte cell line (e.g., SZ95)
-
Sebocyte Growth Medium (e.g., modified MCDB 153 or commercially available sebocyte medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (and isotretinoin/ATRA for comparison)
-
Dimethyl sulfoxide (DMSO, as a vehicle)
-
Culture flasks, plates, and other sterile tissue culture supplies
Procedure:
-
Cell Seeding: Culture sebocytes in T75 flasks with Sebocyte Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for lipid analysis) at a predetermined density.
-
Treatment Preparation: Prepare stock solutions of this compound, isotretinoin, and ATRA in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Cell Treatment: Once the cells have adhered and reached the desired confluency (typically after 24 hours), replace the medium with the treatment medium containing different concentrations of this compound or control compounds. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding to specific assays.
Protocol 2: Sebocyte Proliferation Assay
Objective: To quantify the effect of this compound on sebocyte proliferation.
Method: [³H]-Thymidine Incorporation Assay
Materials:
-
Sebocytes cultured and treated as in Protocol 1 in 96-well plates
-
[³H]-thymidine
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
After the desired treatment period with this compound, add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Wash the cells twice with cold PBS.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Sebocyte Lipogenesis Assay
Objective: To assess the impact of this compound on lipid synthesis in sebocytes.
Method 1: Oil Red O Staining (Qualitative and Semi-Quantitative)
Materials:
-
Sebocytes cultured and treated as in Protocol 1 in 6-well plates or on coverslips
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
After treatment, wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize and capture images using a microscope. Lipid droplets will appear red.
-
For semi-quantification, the stained oil can be eluted with isopropanol and the absorbance can be measured spectrophotometrically.
Method 2: [¹⁴C]-Acetate Incorporation into Lipids (Quantitative)
Materials:
-
Sebocytes cultured and treated as in Protocol 1 in 6-well plates
-
[¹⁴C]-acetic acid
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Scintillation counter
Procedure:
-
Following treatment with this compound, add 2 µCi of [¹⁴C]-acetic acid to each well and incubate for 6 hours.[5]
-
Wash the cells with PBS and extract the total lipids using a chloroform:methanol mixture.[5]
-
Evaporate the solvent and resuspend the lipid extract in a small volume of chloroform.[5]
-
Spot the lipid extracts onto a TLC plate and separate the different lipid classes using a suitable solvent system (e.g., hexane:ethyl acetate).[5]
-
Visualize the lipid spots (e.g., by autoradiography) and scrape the spots corresponding to different lipid classes (e.g., triglycerides, wax esters, squalene) into scintillation vials.[6]
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Express the results as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Comparative Effects of Retinoids on Sebum Production and Receptor Activation
| Compound | Effect on Sebum Production (in vivo) | RARγ Transactivation (EC₅₀, nM) |
| Isotretinoin | ~90% reduction | 36 |
| This compound | ~70% reduction | Not specifically reported for this compound, but 4-oxo-RA is 89 nM |
| All-trans-retinoic acid (ATRA) | Less potent than isotretinoin | 2 |
Data compiled from studies on patients with severe acne and in vitro receptor activation assays.[2]
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound effects on sebocytes.
Caption: Proposed signaling pathway for this compound in sebocytes.
References
- 1. Retinoid effects on sebocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-oxoisotretinoin in Wastewater
ANALYTICAL TECHNIQUES FOR DETECTING 4-OXOISOTRETINOIN IN WASTEWATER
These application notes provide a detailed protocol for the detection and quantification of this compound (also known as 13-cis-4-oxo-retinoic acid), a metabolite of the acne medication isotretinoin, in various water matrices, including wastewater. The described methodology is based on solid-phase extraction (SPE) followed by ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS), a sensitive and selective technique for analyzing trace levels of organic contaminants.[1][2]
1. Introduction
Isotretinoin is a widely prescribed pharmaceutical for the treatment of severe acne. After administration, it is metabolized in the body to several compounds, including this compound. These metabolites can be excreted and enter the aquatic environment through wastewater discharge.[1] Due to the teratogenic potential of retinoids, there is a growing concern about their occurrence and fate in the environment.[1] Consequently, robust and sensitive analytical methods are required to monitor their presence in wastewater and surface waters. This document outlines a validated method for the simultaneous analysis of this compound and other related retinoids.[1][2]
2. Experimental Workflow
The overall analytical workflow consists of sample collection, preparation, instrumental analysis, and data processing. The following diagram illustrates the key steps involved in the process.
Caption: Experimental workflow for the analysis of this compound in wastewater.
3. Experimental Protocols
3.1. Sample Collection and Handling
-
Collect wastewater samples in clean glass bottles. To minimize photodegradation of retinoids, use amber glass bottles or wrap the bottles in aluminum foil.[1]
-
Process the samples as soon as possible. If immediate analysis is not possible, store the samples at 4°C in the dark.
-
All sample handling procedures should be performed under yellow light to prevent isomerization and degradation of the target analytes.[1]
3.2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for a 250 mL wastewater influent sample. For cleaner water matrices like effluent or river water, larger volumes (e.g., 2 L) may be processed to achieve lower detection limits.[1]
-
Spiking: Add a known amount of a surrogate standard, such as acitretin, to the water sample to monitor the method's performance.[1]
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 6 cc, 500 mg) by passing 10 mL of methanol followed by 10 mL of ultrapure water.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 10 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.
-
Elution: Elute the retained analytes from the cartridge with 10 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase.
3.3. Instrumental Analysis: UPLC-MS/MS
-
Chromatographic System: A Waters Acquity UPLC system or equivalent is recommended.[1]
-
Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.01% Acetic acid in ultrapure water[1]
-
-
Gradient Elution:
-
0-0.5 min: 10% A to 60% A
-
0.5-4 min: 60% A to 62% A
-
4-6 min: 62% A to 85% A
-
6-8 min: 85% A
-
8-9 min: 100% A
-
9-11 min: Re-equilibrate with 10% A[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be optimized. For 13-cis-4-oxo-RA, a potential transition is m/z 315 > 207.[1]
-
Data Acquisition and Processing: Use the manufacturer's software (e.g., MassLynx 4.1) for data acquisition and analysis.[1]
4. Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and related compounds in various water matrices.
| Analyte | Water Matrix | Method Detection Limit (MDL) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 13-cis-4-oxo-RA | Influent | 0.11 - 0.37 | 85 | 8.2 |
| (this compound) | Effluent | 0.04 - 0.09 | 92 | 7.5 |
| River Water | 0.02 - 0.10 | 95 | 6.8 | |
| Seawater | 0.02 - 0.06 | 98 | 5.4 |
Data adapted from a study on retinoic acids and their 4-oxo metabolites in Liaodong Bay. The MDLs are matrix-dependent. Recovery and RSD were determined by spiking analytes in water samples.[1][2]
5. Quality Control and Confirmation
-
Surrogate Standards: Use surrogate standards like acitretin to assess the accuracy and precision of the method for 4-oxo-retinoic acids.[1]
-
Confirmation Criteria: Confirm the presence of target analytes by comparing the retention time (within 2% of the standard) and the ratio of selected MRM ion transitions (within 20% of the standard) in the sample with those of a known standard.[1]
-
Blanks: Analyze operational blanks with every batch of samples to check for contamination.[1]
The described SPE-UPLC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in wastewater and other environmental water samples.[1][2] The low detection limits make it suitable for monitoring the occurrence of this and other retinoid metabolites at environmentally relevant concentrations. Adherence to the detailed protocols for sample handling, preparation, and analysis is crucial for obtaining accurate and reproducible results.
References
Application of 4-Oxoisotretinoin in Neuroblastoma Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of 4-oxoisotretinoin, a major and active metabolite of isotretinoin (13-cis-retinoic acid), in the context of neuroblastoma research.
This compound has demonstrated comparable efficacy to its parent compound, isotretinoin, in preclinical neuroblastoma models. It plays a significant role in inducing cell differentiation, inhibiting proliferation, and modulating key oncogenic pathways. This guide outlines its mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate its application in the laboratory.
Mechanism of Action and Signaling Pathway
Retinoids, including this compound, exert their effects by binding to nuclear hormone receptors, specifically the retinoic acid receptors (RAR) and retinoid X receptors (RXR).[1] Upon ligand binding, these receptors form heterodimers (RAR-RXR) that translocate to the nucleus and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a cascade of cellular events that can induce differentiation and inhibit the growth of neuroblastoma cells. A key target in this pathway is the MYCN oncogene, the amplification of which is a hallmark of high-risk neuroblastoma. Both isotretinoin and this compound have been shown to decrease MYCN mRNA and protein levels.[2][3] Furthermore, they induce the expression of RARβ, a tumor suppressor gene whose high expression is associated with favorable outcomes in neuroblastoma patients.[1][2]
Quantitative Data Summary
Studies have demonstrated that this compound is as potent as isotretinoin in its anti-neuroblastoma activity. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Inhibition of Neuroblastoma Cell Growth
| Cell Line | MYCN Status | Compound | Concentration | % Growth Inhibition | p-value (vs. Isotretinoin) | Reference |
| SMS-KANR | Amplified | This compound | High | >90% | >0.2 | [1][2] |
| Isotretinoin | High | >90% | [1][2] | |||
| CHLA-20 | Non-amplified | This compound | High | >90% | >0.2 | [1][2] |
| Isotretinoin | High | >90% | [1][2] | |||
| SMS-LHN | Non-amplified | This compound | High | >90% | >0.2 | [1][2] |
| Isotretinoin | High | >90% | [1][2] |
Table 2: Induction of RARβ mRNA Expression
| Cell Lines (n=7) | Compound | Fold Induction (vs. Vehicle) | p-value (vs. Vehicle) | p-value (vs. Isotretinoin) | Reference |
| 4 MYCN-amplified, 3 non-amplified | This compound | Significantly Higher | <0.05 | 0.632 | [1][2] |
| Isotretinoin | Significantly Higher | <0.05 | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in neuroblastoma research, based on methodologies reported in the literature.[2]
Protocol 1: Neuroblastoma Cell Culture
-
Cell Lines: A panel of human neuroblastoma cell lines should be used, including those with and without MYCN amplification (e.g., MYCN-amplified: SMS-KCNR, SK-N-BE(2); MYCN non-amplified: CHLA-20, SMS-LHN).[2]
-
Culture Medium:
-
For CHLA-79 and CHLA-20 cells: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% heat-inactivated fetal bovine serum (FBS), 3 mM L-glutamine, and 5 µg/mL insulin.[2]
-
For other cell lines: A suitable standard medium such as RPMI-1640 or DMEM supplemented with 10-20% FBS and antibiotics (penicillin/streptomycin) is generally appropriate.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Protocol 2: Cell Proliferation Assay (DIMSCAN Method)
This protocol outlines a digital imaging microscopy-based method for assessing cell proliferation.
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at an appropriate density to allow for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, isotretinoin, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10 days.
-
Staining: Fix the cells and stain with a fluorescent nuclear dye.
-
Imaging and Analysis: Use a digital imaging microscope to capture images and quantify the total fluorescence per well, which is proportional to the cell number.
Protocol 3: Gene Expression Analysis (Real-Time RT-PCR)
-
Cell Treatment: Treat neuroblastoma cells in culture with this compound, isotretinoin, or vehicle control for a specified period (e.g., 10 days).[2]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using primers specific for target genes (e.g., MYCN, RARB) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Western Blotting for Protein Expression
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., MYCN, RARβ) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Neurite Outgrowth Assessment
-
Cell Culture and Treatment: Culture neuroblastoma cells (e.g., SMS-KCNR, SMS-LHN) on a suitable substrate (e.g., glass coverslips) and treat with this compound, isotretinoin, or vehicle.[2]
-
Staining: After the treatment period, fix the cells and stain for F-actin using fluorescently labeled phalloidin to visualize the cytoskeleton and neurites.[2]
-
Microscopy: Acquire images using confocal or fluorescence microscopy.
-
Analysis: Qualitatively or quantitatively assess neurite outgrowth. Quantitative analysis can include measuring the length and number of neurites per cell.
Conclusion
This compound is a biologically active metabolite of isotretinoin that demonstrates significant anti-tumor activity in neuroblastoma cell lines. Its ability to inhibit proliferation, downregulate MYCN, and induce differentiation-associated genes like RARβ makes it a valuable tool for neuroblastoma research. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound and the broader mechanisms of retinoid action in this pediatric cancer.
References
- 1. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of 4-oxoisotretinoin under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-oxoisotretinoin under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How stable is this compound in aqueous solutions?
A2: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability.
Q3: What are the known degradation products of isotretinoin, including this compound?
A3: this compound is a known major metabolite and degradation product of isotretinoin. Other related substances and potential degradation products of isotretinoin include tretinoin (all-trans retinoic acid).
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the analysis of retinoids and their degradation products, including this compound. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Rapid degradation of this compound in solution. | The compound is known to be unstable in aqueous solutions. The solvent, pH, and exposure to light can all contribute to degradation. | Prepare solutions fresh and use them promptly. If storage is necessary, it should be for no longer than 24 hours. Protect solutions from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent stability results between experiments. | Minor variations in experimental conditions such as temperature, light exposure, and pH can significantly impact the stability of retinoids. | Ensure that all experimental parameters are tightly controlled. Use calibrated equipment and standardized procedures. Include control samples in each experiment to monitor for variability. |
| Appearance of unknown peaks in HPLC chromatograms during stability studies. | These may be degradation products of this compound. | Conduct forced degradation studies to intentionally generate degradation products. This will help in identifying the unknown peaks and in developing a stability-indicating analytical method that can resolve the parent compound from all significant degradants. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are general stress conditions that can be applied to this compound. The extent of degradation should be targeted at 5-20%.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with a base (e.g., 0.1 M sodium hydroxide), and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and monitor for degradation over time.
-
At various time points, withdraw samples, neutralize with an acid (e.g., 0.1 M hydrochloric acid), and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation at different time intervals by HPLC.
4. Thermal Degradation:
-
Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze the sample at various time points to determine the extent of degradation.
5. Photostability:
-
Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
Data Presentation
As specific quantitative stability data for this compound under various conditions is limited in publicly available literature, a generalized table is provided below to guide data collection from your experiments.
Table 1: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 8 | Room Temp | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Solid State Heat | 48 | 70 | Data to be filled | Data to be filled |
| Photostability (Solution) | 12 | Room Temp | Data to be filled | Data to be filled |
Visualizations
The following diagram illustrates a general workflow for conducting a stability study of a pharmaceutical compound like this compound.
Caption: Workflow for a this compound Stability Study.
minimizing isomerization of 4-oxoisotretinoin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 4-oxoisotretinoin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The primary factors that can induce isomerization of this compound, a retinoid, are exposure to light (especially UV and blue light), elevated temperatures, and exposure to oxygen (oxidation).[1][2] The extensive system of conjugated double bonds in the retinoid structure makes it susceptible to degradation under these conditions.[1]
Q2: How should I store my this compound solid compound and stock solutions?
A2: Solid this compound is stable for at least four years when stored at -20°C.[3] Stock solutions should be prepared in a suitable organic solvent, such as DMSO, DMF, or ethanol, purged with an inert gas like nitrogen or argon, and stored in amber, tightly sealed vials at -20°C or, for longer-term storage, at -80°C. It is not recommended to store aqueous solutions for more than one day.[4]
Q3: What type of lighting should I use when working with this compound?
A3: To minimize light-induced isomerization, all sample preparation steps should be performed under yellow or red light. Standard laboratory fluorescent lighting should be avoided as it emits wavelengths that can cause degradation.
Q4: Can I use antioxidants to prevent the isomerization of this compound?
A4: Yes, the use of antioxidants can help prevent oxidative degradation, which can contribute to isomerization. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing retinoids.[5] It can be added to extraction solvents to protect this compound during sample processing.
Q5: At what temperature should I conduct my sample preparation?
A5: To minimize thermal degradation and isomerization, it is recommended to perform all sample preparation steps on ice or at reduced temperatures (e.g., in a cold room). Avoid prolonged exposure of samples to room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in analytical results | Isomerization of this compound during sample handling and storage. | - Ensure all procedures are performed under yellow or red light. - Use amber or foil-wrapped collection tubes and vials. - Keep samples on ice or at 4°C throughout the preparation process. - Prepare fresh working solutions daily and store stock solutions appropriately at -80°C. |
| Appearance of unexpected peaks in chromatogram | Isomerization or degradation of the analyte. | - Review the sample preparation workflow to identify any steps with prolonged exposure to light or elevated temperatures. - Consider the addition of an antioxidant like BHT to the extraction solvent. - Ensure the HPLC mobile phase is properly degassed to prevent on-column oxidation. |
| Low recovery of this compound | Degradation of the analyte during extraction. | - Optimize the extraction procedure to minimize the number of steps and the total processing time. - Evaluate the pH of the extraction solvents, as extreme pH can sometimes accelerate degradation. - Ensure complete evaporation of the solvent at a low temperature if a dry-down step is used. |
Experimental Protocol: Extraction of this compound from Human Plasma
This protocol is a recommended procedure for the extraction of this compound from human plasma, designed to minimize isomerization.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Acetonitrile (HPLC grade), pre-chilled to 4°C
-
Internal Standard (IS) solution (e.g., a structurally similar retinoid not present in the sample)
-
Amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice in the dark.
-
Aliquoting: In a dimly lit room or under yellow/red light, aliquot 200 µL of plasma into a pre-chilled 1.5 mL amber microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the tube for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled 1.5 mL amber microcentrifuge tube, avoiding the protein pellet.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. Alternatively, use a vacuum concentrator at a low temperature setting.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (mobile phase).
-
Vortex for 20 seconds to ensure the analyte is fully dissolved.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an amber HPLC vial with a micro-insert for analysis.
-
Visualizations
Caption: Experimental workflow for plasma extraction of this compound.
Caption: Key factors that induce the isomerization of this compound.
References
- 1. A rapid HPLC method for simultaneous determination of tretinoin and isotretinoin in dermatological formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring of isotretinoin therapy by measuring the plasma levels of isotretinoin and 4-oxo-isotretinoin. A useful tool for management of severe acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-oxoisotretinoin in Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the recovery of 4-oxoisotretinoin from plasma samples. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The primary methods for extracting this compound and other retinoids from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1] SPE is often favored for its high throughput and potential for automation, providing cleaner extracts compared to LLE.[2] LLE is a widely used traditional method, while protein precipitation is a simpler but potentially less clean method.
Q2: What factors can affect the stability of this compound in plasma samples?
A2: Retinoids, including this compound, are susceptible to degradation from factors such as light, temperature, and oxidation.[3] It is crucial to handle all samples under yellow or subdued light and to keep them on ice during processing.[4] For long-term storage, plasma samples should be kept at -80°C.[4][5] The choice of anticoagulant can also impact stability, with heparinized plasma being a suitable choice.[6][7]
Q3: Why is my recovery of this compound consistently low?
A3: Low recovery can be attributed to several factors, including:
-
Degradation: As mentioned above, exposure to light and elevated temperatures can degrade the analyte.
-
Incomplete Extraction: The chosen extraction method may not be optimal for your specific sample matrix and may require optimization of solvents, pH, and other parameters.
-
Binding to Proteins: this compound, like other retinoids, binds to plasma proteins, primarily albumin.[8] Inefficient disruption of this binding can lead to poor recovery.
-
Emulsion Formation (in LLE): The formation of an emulsion between the aqueous and organic layers can trap the analyte, reducing recovery.[9]
Q4: What is the expected concentration range of this compound in human plasma?
A4: The concentration of this compound is typically higher than its parent drug, isotretinoin, after administration.[8][10] Endogenous levels of 13-cis-4-oxoretinoic acid in healthy individuals have been measured at approximately 3.68 ± 0.99 ng/mL. Following oral administration of isotretinoin, these levels can increase significantly.[11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the analysis of this compound in plasma.
Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound when using SPE, consider the following troubleshooting steps:
-
Optimize Sorbent and Solvents: The choice of SPE sorbent (e.g., C18) and the composition of the wash and elution solvents are critical.[2] A systematic optimization of these parameters can significantly improve recovery.[12]
-
Ensure Proper Conditioning and Equilibration: The SPE cartridge must be properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. Failure to do so can lead to poor retention of the analyte.
-
Adjust Sample pH: The pH of the plasma sample can influence the charge of this compound and its interaction with the SPE sorbent. Acidifying the sample can improve retention on reversed-phase sorbents.[12]
-
Increase Elution Volume or Strength: If the analyte is not being efficiently eluted, try increasing the volume of the elution solvent or using a stronger solvent.
Troubleshooting Flowchart for Low SPE Recovery
Caption: Troubleshooting logic for low this compound recovery in SPE.
Issue 2: Emulsion Formation in Liquid-Liquid Extraction (LLE)
Emulsions are a common problem in LLE, especially with plasma samples, and can lead to significant analyte loss.[9]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube to mix the phases. This reduces the energy input that can lead to emulsion formation.
-
"Salting Out": Add a small amount of a saturated salt solution (e.g., sodium chloride) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[9]
-
Centrifugation: Centrifuging the sample can help to separate the layers more effectively.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[9]
Workflow for Liquid-Liquid Extraction of this compound
Caption: A typical workflow for liquid-liquid extraction of this compound.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the plasma to remove any precipitate.
-
To 500 µL of plasma, add an internal standard.
-
Acidify the sample by adding 500 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through a C18 SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
General Workflow for Solid-Phase Extraction
Caption: The fundamental steps of a solid-phase extraction procedure.
Data Presentation
Table 1: Comparison of Extraction Methods for Retinoids
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery Rate | Good, but method-dependent. | Can be high (75-95% for some retinoids), but prone to emulsions.[1] |
| Sample Throughput | High, suitable for automation.[1] | Lower, typically processed in small batches.[1] |
| Selectivity | Good, can separate from lipid contaminants.[1] | Can be less selective, co-extraction of interferences is possible. |
| Common Issues | Incomplete elution, sorbent variability. | Emulsion formation, analyte loss in aqueous phase.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Monitoring of isotretinoin therapy by measuring the plasma levels of isotretinoin and 4-oxo-isotretinoin. A useful tool for management of severe acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Intracellular 4-Oxoisotretinoin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis techniques for the extraction of intracellular 4-oxoisotretinoin.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from cell lysates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Incomplete Cell Lysis: The chosen lysis method may be insufficient for the cell type being used. | - Microscopic Examination: Visually inspect a small aliquot of the cell suspension under a microscope post-lysis to ensure the absence of intact cells. - Method Optimization: For sonication, increase the duration or power in short bursts on ice. For chemical lysis, consider a more potent lysis buffer or extend the incubation time. - Combination Approach: Employ a combination of mechanical and chemical lysis methods, such as bead beating followed by detergent lysis, for robust cell disruption.[1] |
| Degradation of this compound: Retinoids are susceptible to degradation by light, heat, and oxidation.[2] | - Work in Low Light: Perform all procedures under yellow or red light to prevent photoisomerization. - Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the lysis and extraction process.[3] Avoid excessive heat generation during sonication by using short pulses.[4] - Use Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation. | |
| Inefficient Extraction: The solvent system may not be optimal for extracting the lipophilic this compound from the lysate. | - Solvent Polarity: Use a solvent system with appropriate polarity. A mixture of a polar and a non-polar organic solvent, such as methanol/chloroform or acetonitrile/methyl-tert-butyl ether, is often effective.[5] - pH Adjustment: Acidifying the lysate to approximately pH 3.5 can enhance the extraction of acidic retinoids into the organic phase.[4] | |
| High Variability Between Replicates | Inconsistent Cell Lysis: Variations in the application of the lysis technique can lead to differing yields. | - Standardize Protocol: Ensure consistent timing, temperature, and reagent volumes for all samples. For manual methods like homogenization, maintain a consistent technique. - Automated Systems: If available, use automated bead beaters or sonicators for improved reproducibility. |
| Sample Handling Inconsistencies: Differences in sample processing times or exposure to environmental factors can introduce variability. | - Process Samples in Batches: Handle all samples within an experimental group simultaneously to minimize time-dependent variations. - Control Environmental Conditions: Maintain a consistent temperature and light exposure for all samples during processing. | |
| Presence of Interfering Substances in Downstream Analysis (e.g., LC-MS/MS) | Contaminants from Lysis Buffer: Detergents and salts from certain lysis buffers can interfere with mass spectrometry analysis. | - Use MS-Compatible Buffers: Opt for lysis buffers with volatile components or those specifically designed for mass spectrometry applications. Avoid high concentrations of non-volatile salts and detergents like SDS. - Solvent-Based Lysis: Preferential use of organic solvents for lysis can minimize the introduction of interfering substances. |
| Carryover of Cellular Debris: Incomplete removal of proteins and lipids can lead to ion suppression or contamination of the analytical column. | - Efficient Precipitation and Centrifugation: Ensure thorough protein precipitation (e.g., with cold organic solvent) and high-speed centrifugation (e.g., >10,000 x g) at a low temperature to pellet cellular debris effectively. - Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step to remove interfering matrix components prior to LC-MS/MS analysis.[4] |
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is most suitable for preserving the integrity of this compound?
A1: The optimal method depends on your cell type and available equipment. For cultured cells, solvent-based lysis using cold methanol or acetonitrile is often preferred as it simultaneously lyses the cells and precipitates proteins while minimizing enzymatic activity and degradation. Mechanical methods like sonication can also be effective but require careful temperature control to prevent heat-induced degradation of the analyte.[4] It is crucial to perform sonication in short bursts on ice.
Q2: How can I prevent the isomerization of this compound during sample preparation?
A2: Retinoids are highly sensitive to light, which can cause isomerization. It is imperative to conduct all experimental procedures, including cell harvesting, lysis, and extraction, under subdued, indirect light, or preferably under yellow or red light conditions to minimize this risk.
Q3: What are the best solvents for extracting this compound from the cell lysate?
A3: A combination of organic solvents is typically used for efficient extraction. For liquid-liquid extraction, a common approach is to use a mixture of a polar solvent like methanol or acetonitrile to precipitate proteins, followed by extraction with a less polar solvent like chloroform, ethyl acetate, or methyl-tert-butyl ether to partition the lipophilic this compound into the organic phase.[5] The choice of solvent will also depend on the downstream analytical method.
Q4: Is it necessary to add an internal standard during the extraction process?
A4: Yes, using a stable isotope-labeled internal standard (e.g., 4-oxo-isotretinoin-d6) is highly recommended for accurate quantification by LC-MS/MS. The internal standard is added at the beginning of the sample preparation process to account for any analyte loss during cell lysis, extraction, and sample handling, thereby improving the accuracy and precision of the results.
Q5: How should I store my cell lysates and extracts containing this compound?
A5: To ensure the stability of this compound, it is critical to store both cell lysates and extracts at low temperatures, preferably at -80°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] For short-term storage (a few hours), keeping the samples on ice or at 4°C is acceptable, but prolonged storage at these temperatures is not recommended.[3]
Data Presentation
Table 1: Comparison of Common Cell Lysis Techniques for Intracellular Metabolite Extraction
| Lysis Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Sonication | High-frequency sound waves create cavitation, disrupting cell membranes.[3] | Effective for a wide range of cell types; rapid. | Generates heat, which can degrade sensitive analytes; can shear DNA.[4] | Suitable with careful temperature control (pulsing on ice). |
| Solvent Lysis (e.g., Methanol, Acetonitrile) | Organic solvents disrupt cell membranes and precipitate proteins. | Simple, rapid, and minimizes enzymatic activity; compatible with MS analysis. | May not be effective for cells with tough cell walls. | Highly recommended due to its gentle nature and compatibility with downstream analysis. |
| Bead Beating | Mechanical shearing and impact from beads disrupt cells.[1] | Highly effective for tough-to-lyse cells (e.g., yeast, bacteria). | Can generate heat; may lead to sample loss. | Effective, but requires optimization of bead size, material, and agitation speed to minimize heat generation. |
| Freeze-Thaw Cycles | Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[4] | Gentle method that preserves protein integrity. | Can be time-consuming and may not be sufficient for complete lysis of all cell types. | Can be used, often in combination with other methods, but may be less efficient on its own. |
| Detergent-Based Lysis (e.g., RIPA buffer) | Detergents solubilize cell membranes. | Effective for a wide range of cells. | Detergents can interfere with downstream analysis, particularly mass spectrometry. | Not recommended for LC-MS/MS analysis unless the detergent is removed prior to injection. |
Table 2: Solubility of Isotretinoin in Various Solvents at 318.2 K (as a proxy for this compound)
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| Dimethyl sulfoxide (DMSO) | 101 |
| Ethyl acetate (EA) | 17.3 |
| Polyethylene glycol-400 (PEG-400) | 16.6 |
| Transcutol-HP (THP) | 15.9 |
| 2-Butyl alcohol (2-BuOH) | 6.32 |
| 1-Butyl alcohol (1-BuOH) | 5.88 |
| Propane-1,2-diol (PG) | 4.83 |
| Ethyl alcohol (EtOH) | 3.51 |
| Ethane-1,2-diol (EG) | 3.49 |
| Methyl alcohol (MeOH) | 2.10 |
| Water | 0.00138 |
Data adapted from a study on isotretinoin solubility.[6] This provides a general guide for solvent selection for the structurally similar this compound.
Experimental Protocols
Protocol 1: Intracellular this compound Extraction using Solvent Lysis
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade), pre-chilled to -80°C
-
Internal standard solution (e.g., 4-oxo-isotretinoin-d6 in methanol)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper, pre-chilled
-
Centrifuge capable of reaching >10,000 x g and 4°C
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Quenching and Lysis: Add a sufficient volume of -80°C 80% methanol (or acetonitrile) to the cell culture plate to cover the cell monolayer. Immediately scrape the cells using a pre-chilled cell scraper.
-
Internal Standard Spiking: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Add the internal standard solution.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Incubation: Incubate the tubes at -20°C for at least 30 minutes to further precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 13,000-15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new clean tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS/MS).
Protocol 2: Intracellular this compound Extraction using Sonication
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., PBS or a buffer compatible with downstream analysis)
-
Internal standard solution (e.g., 4-oxo-isotretinoin-d6 in methanol)
-
Probe sonicator
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching >10,000 x g and 4°C
Procedure:
-
Cell Harvesting: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Internal Standard Spiking: Add the internal standard solution to the cell suspension.
-
Sonication: Place the tube on ice and immerse the sonicator probe into the cell suspension. Sonicate using short pulses (e.g., 10-15 seconds on, 30 seconds off) for a total of 1-2 minutes of "on" time. Avoid foaming.
-
Centrifugation: Centrifuge the lysate at 13,000-15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Protein Precipitation and Extraction: Add 4 volumes of cold acetonitrile or methanol to the supernatant, vortex, and incubate at -20°C for 30 minutes. Centrifuge again to pellet precipitated proteins.
-
Drying and Reconstitution: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute the residue in a suitable solvent.
Mandatory Visualizations
References
- 1. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isotopically Labeled 4-Oxoisotretinoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled 4-oxoisotretinoin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of isotopically labeled this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction of the starting materials. | - Ensure all reactants, especially the isotopically labeled precursor, are fresh and of high purity. - Optimize reaction time and temperature. Monitor reaction progress using TLC or LC-MS. - Use a slight excess of the non-labeled reactant if the labeled precursor is the limiting reagent. |
| Side reactions or degradation of the product. | - Retinoids are sensitive to light, heat, and oxygen. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored glassware. - Use purified, degassed solvents. | |
| Isotopic Scrambling or Loss of Label | Unstable position of the isotopic label. | - For deuterium labeling, avoid placing labels on exchangeable protons (e.g., carboxylic acid). Labeling the methyl groups on the cyclohexene ring is generally more stable.[] - For ¹³C or ¹⁴C labeling, ensure the synthetic route introduces the label at a stable position within the carbon skeleton.[2] |
| Harsh reaction conditions. | - Avoid strongly acidic or basic conditions if the label is in a labile position.[2] - Use milder reagents where possible. | |
| Formation of Stereoisomers (e.g., all-trans isomer) | Isomerization during the reaction or workup. | - Minimize exposure to light and heat, as these can promote isomerization.[3] - Use purification techniques that can separate cis/trans isomers, such as silica gel or alumina column chromatography with a carefully selected solvent system.[4] |
| Difficult Purification | Co-elution of the product with starting materials or byproducts. | - Employ high-performance liquid chromatography (HPLC) for purification, as it offers better resolution than standard column chromatography.[][3] - Use a different stationary phase (e.g., reversed-phase C18) or a different solvent system to improve separation.[5] |
| Product instability on the chromatography column. | - Deactivate silica gel or alumina with a small amount of water to reduce the acidity and prevent degradation of the retinoid.[4] | |
| Product Degradation During Storage | Oxidation and isomerization. | - Store the purified, solid compound at -20°C or lower, under an inert atmosphere, and protected from light.[6] - For solutions, dissolve in a degassed solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common isotopic labels used for this compound and why?
A1: The most common stable isotopes are deuterium (D or ²H) and carbon-13 (¹³C). Deuterated standards, such as 4-oxo-isotretinoin-d6, are frequently used as internal standards in mass spectrometry-based quantification because of their similar chemical properties to the unlabeled analyte.[][5] Carbon-14 (¹⁴C) is a radioactive isotope used in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of the molecule in biological systems.[7][8]
Q2: At what stage of the synthesis should the isotopic label be introduced?
A2: Ideally, the isotopic label should be introduced as late as possible in the synthetic route. This "late-stage labeling" approach minimizes the number of steps where the expensive labeled material is handled, which can improve the overall yield and reduce costs.[8][9][10]
Q3: How can I confirm the position and incorporation of the isotopic label?
A3: The position and incorporation of the isotopic label can be confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry will confirm the mass shift corresponding to the incorporated isotopes. ¹H NMR and ¹³C NMR can be used to determine the exact location of the label by observing the disappearance of a signal (for deuterium) or the appearance of a new signal or coupling (for ¹³C).
Q4: What are the key considerations for purifying isotopically labeled this compound?
A4: Purification of retinoids requires care to avoid degradation and isomerization.[3] Column chromatography on deactivated silica gel or alumina is a common method.[4] For high purity, HPLC is recommended.[] All purification steps should be carried out in low light conditions. The choice of solvents is also critical; for example, a gradient of ethyl acetate in hexane can be used for silica gel chromatography.[4]
Q5: What is the expected purity of commercially available isotopically labeled this compound?
A5: Commercially available standards typically have high purity. For example, 4-Oxo-Isotretinoin-d6 can be purchased with a chemical purity of 95% by HPLC and an atomic purity of 98% for deuterium.[]
Experimental Protocols
Representative Synthetic Workflow for Isotopically Labeled this compound
The following is a generalized workflow for the synthesis of isotopically labeled this compound. The specific steps will vary depending on the chosen isotope and its position. This example outlines a plausible route for a ¹³C-labeled version, drawing from general retinoid synthesis principles.[4]
-
Synthesis of Labeled β-ionone Precursor: The synthesis would begin with a smaller, commercially available isotopically labeled starting material. For example, to introduce a ¹³C label in the side chain, one might use ¹³C₂-labeled triethylphosphonoacetate.[4]
-
Chain Elongation using Wittig-Horner Reaction: The labeled precursor would then be reacted with a suitable ketone (e.g., C18 tetraene ketone) via a Wittig-Horner or similar olefination reaction to construct the full carbon skeleton of the retinoid.[4]
-
Oxidation at C4: Following the construction of the isotretinoin skeleton, the next key step is the selective oxidation at the C4 position on the cyclohexene ring to introduce the ketone functionality. This can be achieved using oxidizing agents like manganese dioxide (MnO₂) or chromium trioxide (CrO₃). Care must be taken to control the reaction conditions to avoid over-oxidation or side reactions.
-
Saponification (if necessary): If the synthesis results in an ester, a saponification step using a base like sodium hydroxide would be required to yield the final carboxylic acid.
-
Purification: The crude product would then be purified, typically by column chromatography on deactivated silica or alumina, followed by HPLC for higher purity.[3][4]
-
Characterization: The final product's identity, purity, and isotopic incorporation would be confirmed using techniques such as HPLC, UV-Vis spectroscopy, Mass Spectrometry, and NMR.
Visualizations
References
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Human biliary metabolites of isotretinoin: identification, quantification, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. Late‐Stage Isotopic Carbon Labeling of Pharmaceutically Relevant Cyclic Ureas Directly from CO2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-Oxoisotretinoin in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of 4-oxoisotretinoin in cell culture media.
Introduction
This compound, an active metabolite of isotretinoin, is a potent retinoid used in various in vitro studies.[1] Like other retinoids, it is susceptible to degradation under typical cell culture conditions, which can significantly impact experimental reproducibility and the interpretation of results.[2] This guide outlines the known and potential degradation pathways, provides protocols to assess stability, and offers solutions to common problems encountered during its use in cell culture.
FAQs: Quick Answers to Common Questions
Q1: What are the primary factors that cause this compound to degrade in cell culture media?
A1: The primary factors are exposure to light (photodegradation), oxidation, and thermal stress. The composition of the cell culture medium, particularly the absence of serum, can also significantly reduce its stability.
Q2: How quickly does this compound degrade in cell culture media?
A2: While specific kinetic data for this compound in cell culture media is limited, its parent compound, isotretinoin, can degrade significantly within hours when exposed to light.[3] It is recommended to handle this compound with the assumption that it has similar instability. The elimination half-life of this compound in human patients has been reported to be approximately 22 ± 10 hours, though this reflects metabolic processes in addition to chemical stability.[4]
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathways for retinoids are photoisomerization and oxidation.[5] For this compound, this would likely lead to the formation of various geometric isomers and oxidized derivatives. In biological systems, it is a major metabolite of isotretinoin.[1]
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, protect all solutions containing this compound from light by using amber vials and minimizing exposure during handling. Prepare fresh stock solutions in an appropriate solvent like DMSO and add them to the culture medium immediately before use. For serum-free conditions, consider adding bovine serum albumin (BSA) to the medium to enhance stability.
Q5: Is it safe to store this compound solution in the refrigerator or freezer?
A5: Stock solutions in a suitable solvent such as DMSO can be stored at -20°C for an extended period, with a reported stability of at least four years for the solid compound.[6] However, aqueous solutions, including those in cell culture media, are not recommended for storage for more than a day.[6] It is always best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effects | Degradation of this compound in the cell culture medium. | - Prepare fresh stock solutions and add to media immediately before treating cells.- Protect plates and solutions from light at all times.- For long-term experiments, replenish the media with fresh this compound periodically.- If using serum-free media, supplement with BSA (e.g., 1 mg/mL) to improve stability. |
| Precipitation of this compound in the culture medium | Low aqueous solubility. | - Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid toxicity and precipitation.- Prepare a more diluted stock solution to minimize the volume added to the medium.- Pre-warm the medium to 37°C before adding the this compound stock solution. |
| High variability between experimental replicates | Inconsistent degradation due to variations in light exposure or handling time. | - Standardize all experimental procedures to ensure consistent light exposure and timing.- Use a positive control with a more stable compound to check for other sources of variability.- Perform a stability test of this compound in your specific cell culture medium under your experimental conditions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products (e.g., isomers, oxidation products). | - Analyze samples immediately after collection.- Protect samples from light during preparation and analysis.- Compare chromatograms with a freshly prepared standard to identify potential degradation peaks. |
Degradation Pathways
The degradation of this compound in cell culture media can be attributed to several chemical processes, primarily photodegradation and oxidation.
Photodegradation
Exposure to light, particularly in the UV and blue regions of the spectrum, can induce isomerization of the polyene chain of retinoids, leading to the formation of various geometric isomers with potentially different biological activities. Photolysis, the cleavage of chemical bonds by light, can also occur, resulting in smaller, inactive molecules.[5]
Caption: Potential photodegradation pathways of this compound.
Oxidative Degradation
The polyene chain of this compound is susceptible to attack by reactive oxygen species (ROS) that may be present in the cell culture medium. This can lead to the formation of various oxidation products, including epoxides and hydroxylated derivatives, which may have altered biological activity or be inactive.
Caption: Potential oxidative degradation pathway of this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber-colored microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), methanol (MeOH), and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spiking the Medium: Spike the cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Time-Course Incubation:
-
Dispense aliquots of the spiked medium into sterile, amber-colored microcentrifuge tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) and under your typical laboratory lighting conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
If the medium contains serum, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
-
Monitor the elution of this compound and any potential degradation products using a UV detector at its maximum absorbance wavelength (around 364 nm).[6]
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific medium and conditions.
-
Caption: Experimental workflow for assessing this compound stability.
Quantitative Data Summary
| Compound | Condition | Half-life | Reference |
| Isotretinoin (0.05% topical) | Incandescent Light | > 4 hours (20% degradation) | [3] |
| Isotretinoin (0.05% topical) | Fluorescent Light | < 2 hours (40% degradation) | [3] |
| Isotretinoin (in methanol) | UV exposure | 83 minutes | [2] |
Note: The stability of this compound is expected to be similar to or potentially lower than that of isotretinoin due to the presence of the additional keto group, which can influence its electronic properties and susceptibility to degradation.
Conclusion
The stability of this compound in cell culture media is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing appropriate handling and experimental procedures, researchers can minimize its degradation and ensure the integrity of their studies. When in doubt, it is always advisable to perform a stability study under your specific experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the stability of topical isotretinoin and topical tretinoin and their efficacy in acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing Topical 4-Oxoisotretinoin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the bioavailability of topical 4-oxoisotretinoin formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in dermatology? A1: this compound is an active, oxidative metabolite of isotretinoin (13-cis-retinoic acid).[1] It is formed from isotretinoin in the body by several cytochrome P450 enzymes.[1] Studies have shown that this compound is biologically active in human skin cells, capable of increasing the expression of proteins like cytokeratin 7 and 19 in epidermal keratinocytes and regulating gene transcription, suggesting it is not merely an inactive catabolite but a contributor to the therapeutic effects of retinoids.[1][2][3]
Q2: What are the primary challenges in formulating topical this compound for effective skin delivery? A2: Like other retinoids, formulating this compound poses several challenges. These include poor aqueous solubility, potential for chemical and photo-instability, and the formidable barrier of the stratum corneum, which limits penetration to the target epidermal and dermal layers.[4][5] Furthermore, retinoids are known to cause skin irritation (retinoid dermatitis), which can affect patient compliance.[5][6] The goal is to create a stable formulation that enhances penetration to the target site while minimizing systemic absorption and local side effects.
Q3: What are chemical penetration enhancers and how do they work for retinoids? A3: Chemical penetration enhancers are excipients that reversibly disrupt the barrier function of the stratum corneum to improve drug absorption.[7][8] They can act through several mechanisms:
-
Disrupting Lipid Structure: Enhancers like oleic acid can fluidize the intercellular lipids of the stratum corneum, creating pathways for the drug to pass through.[7][9]
-
Altering Protein Structure: Some enhancers interact with keratin, loosening the cellular structure to increase permeability.[8]
-
Increasing Solubility: Solvents like ethanol and propylene glycol can improve the solubility and partitioning of the drug from the vehicle into the skin.[8][10]
Q4: What are novel drug delivery systems for improving topical retinoid bioavailability? A4: Novel carrier systems are often employed to overcome the challenges of retinoid delivery. These include:
-
Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which allows the vesicles to be more malleable and penetrate deeper into the skin layers.[11]
-
Nanoemulsions: Oil-in-water nano-sized emulsions can increase the drug's solubility and provide a large surface area for absorption, improving skin permeation.[12][13]
-
Liposomes: These are vesicular carriers composed of lipid bilayers that can encapsulate drugs. Deformable liposomes, containing edge activators, can squeeze through skin pores smaller than their own diameter.[14][15]
Q5: Is systemic absorption a significant concern with topical this compound? A5: Generally, topical administration of retinoids, including isotretinoin and its metabolites, results in minimal systemic absorption compared to oral administration.[[“]] Studies on topical isotretinoin have shown that plasma concentrations of the drug and its 4-oxo metabolite are often negligible or far below levels associated with systemic toxicity, even with excessive application.[17][18] However, it is a critical parameter to evaluate during drug development, especially for novel formulations designed to significantly enhance penetration.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: My this compound formulation shows physical instability (e.g., phase separation, crystallization, viscosity changes).
-
Q: What are the likely causes?
-
A: Common causes include improper manufacturing processes, suboptimal excipient concentrations, or thermodynamic instability.[19] For emulsions, issues like over-shearing during homogenization or improper heating and cooling rates can lead to instability.[20] Rapid cooling, for instance, can cause crystallization of active ingredients or thickening agents.[20][21]
-
-
Q: How can I resolve this?
-
A:
-
Optimize Manufacturing Parameters: Carefully control heating/cooling rates, mixing speeds, and homogenization time. Experimentation is necessary to find the optimal parameters for your specific formulation.[20]
-
Review Excipient Compatibility and Concentration: Ensure all excipients are compatible. The concentration of viscosity agents is critical and must be optimized.[22]
-
Conduct Rational Formulation Design: Use a systematic, science-based approach rather than empirical trial-and-error to understand the physicochemical properties of your system and reduce the risk of instability.[19]
-
-
Problem 2: The in vitro skin permeation test (IVPT) shows low and inconsistent penetration of this compound.
-
Q: What could be causing the low permeation?
-
A: This can stem from the formulation itself or the experimental setup. The formulation may lack an effective penetration enhancement strategy, or the drug may not be sufficiently solubilized in the vehicle.[4][9] Experimental factors include the integrity of the skin barrier used and ensuring "sink conditions" in the receptor fluid.[23]
-
-
Q: How can I improve permeation and get more consistent results?
-
A:
-
Incorporate Penetration Enhancers: Add enhancers like oleic acid, ethanol, or propylene glycol to your formulation.[7]
-
Utilize Novel Carriers: Consider reformulating using nanoemulsions, ethosomes, or deformable liposomes, which are designed to improve drug delivery across the stratum corneum.[11][12][14]
-
Optimize the IVPT Method:
-
Skin Integrity: Ensure the skin barrier is intact before the experiment (e.g., by measuring Transepidermal Water Loss - TEWL). Use skin from multiple donors to account for biological variability.[24][25]
-
Receptor Fluid: The receptor fluid must maintain sink conditions, meaning the drug concentration should not exceed 10% of its saturation solubility in the fluid. This ensures the concentration gradient, the driving force for permeation, is maintained.[23] Adding albumin or using hydro-alcoholic solutions can increase the solubility of lipophilic drugs like this compound.
-
Standardize Procedures: Control the dose amount, stirring rate, sampling technique, and temperature (typically 32°C to mimic skin surface temperature).[25][26]
-
-
-
Problem 3: The analytical method (e.g., HPLC) is not providing reliable quantification of this compound from skin or formulation samples.
-
Q: What are potential issues with the analytical method?
-
A: Problems can include interference from matrix components (skin lipids, formulation excipients), poor drug extraction recovery, or instability of the analyte during sample processing and storage.
-
-
Q: What steps should I take to validate my analytical method?
-
A: A robust method validation is crucial.[27]
-
Specificity: Demonstrate that the method can distinguish the analyte from potential interferences by running blank matrix samples (e.g., skin extract without the drug).
-
Linearity: Prepare a calibration curve with at least five concentrations and ensure the linear correlation coefficient (r²) is acceptable (typically >0.99).[27]
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) at low, medium, and high concentrations.
-
Extraction Recovery: Compare the analytical response of an extracted sample to that of a non-extracted standard of the same concentration to ensure your extraction procedure is efficient.
-
Stability: Assess the stability of this compound in the analytical solvent and in processed samples under the conditions they will be stored and handled (e.g., freeze-thaw cycles, bench-top stability).[14]
-
-
Quantitative Data Summary
Table 1: Comparison of Penetration Enhancement Strategies for Topical Retinoids
| Enhancement Strategy | Key Excipients | Mechanism of Action | Typical Concentration | Observed Effect on Permeation |
| Chemical Enhancers | Oleic Acid | Disrupts and fluidizes intercellular lipids in the stratum corneum.[7] | 1-5% | Significantly increases the flux of retinoids across the skin.[7][28] |
| Ethanol | Acts as a solvent and disrupts lipid structure.[8][29] | 20-50% | Increases permeability; used in high concentrations in ethosomal formulations.[10][11] | |
| Propylene Glycol (PG) | Enhances absorption while also acting as a humectant and solvent.[8] | 5-20% | Commonly used as a vehicle component that improves drug partitioning into the skin.[7] | |
| Vesicular Carriers | Ethosomes | Ethanol-rich, malleable vesicles that penetrate the stratum corneum.[11] | 20-40% Ethanol, 1-4% Lecithin | Showed higher drug deposition in skin layers compared to hydroalcoholic solutions.[11] |
| Nanoemulsions | Sub-micron sized droplets providing a large surface area for absorption.[12] | 20-25% Oil, 40-60% Surfactant/Co-surfactant | Optimized nanoemulsion showed ~70% drug permeation in in vitro studies.[12][13] | |
| Deformable Liposomes | Vesicles containing "edge activators" (e.g., surfactants) that allow them to squeeze through skin pores.[14] | Variable | Can increase skin penetration compared to conventional creams.[14] |
Table 2: Formulation and Performance Data for Isotretinoin Nanoemulsions
Data synthesized from a study on optimizing a self-nanoemulsifying drug delivery system for isotretinoin.[12][13]
| Formulation Parameter | Level 1 | Level 2 | Level 3 | Optimized Formulation |
| Oil Phase (%) | 15 | 22.5 | 30 | 22.07% |
| Surfactant:Co-surfactant Ratio | 30:70 | 40:60 | 50:50 | 40:60 |
| Resulting Particle Size (nm) | ~350 | ~300 | ~280 | ~280 nm |
| Resulting In Vitro Permeation (%) | ~55% | ~65% | ~70% | ~70% |
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol describes a standard method for assessing the skin penetration and permeation of a topical this compound formulation.[23][30]
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Dermatomed human or porcine skin (excised from abdomen or back, typical thickness 500-1000 µm)[25]
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with 0.1% Oleth-20 and 0.01% gentamicin sulfate to ensure sink conditions and prevent microbial growth)
-
The this compound test formulation
-
Positive and negative control formulations
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Micropipette or syringe for dosing
-
HPLC system for analysis
2. Skin Preparation:
-
Thaw frozen dermatomed skin at room temperature.[24]
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cells.
-
Visually inspect each skin section for any damage or imperfections. Discard any damaged sections.
-
(Optional but recommended) Measure the transepidermal water loss (TEWL) or electrical resistance of the skin to ensure the barrier is intact before mounting.
3. Franz Cell Assembly and Equilibration:
-
Mount each skin section onto the Franz cell, with the stratum corneum facing the donor chamber and the dermis in contact with the receptor chamber.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (32°C), de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in the heating block and allow the skin to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor chamber.[23]
-
Begin sampling from the receptor chamber at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
At each time point, withdraw the entire volume of the receptor fluid and replace it with an equal volume of fresh, pre-warmed fluid.
-
Store collected samples at -20°C or below until analysis.
5. Sample Analysis and Data Interpretation:
-
At the end of the experiment (e.g., 24 hours), dismantle the cells.
-
Wash the skin surface to remove any unabsorbed formulation.
-
(Optional) Use tape stripping to separate and quantify the drug in the stratum corneum.[27]
-
Separate the epidermis from the dermis (e.g., by heat treatment at 60°C for 2 minutes).[24]
-
Extract the this compound from the receptor fluid samples, epidermis, and dermis using a validated solvent extraction procedure.
-
Quantify the drug concentration in all samples using a validated HPLC method.[27]
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
Visualizations
Signaling & Metabolism
Caption: Metabolic conversion and mechanism of action for this compound in skin cells.
Experimental Workflow
Caption: Standard experimental workflow for an In Vitro Permeation Test (IVPT).
Troubleshooting Logic
References
- 1. 4-oxo Isotretinoin|Cas# 71748-58-8 [glpbio.cn]
- 2. Metabolism and biological activities of topical 4-oxoretinoids in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances and challenges in retinoid delivery systems in regenerative and therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studying the effectiveness of penetration enhancers to deliver retinol through the stratum cornum by in vivo confocal Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Your Skincare Needs Penetration Enhancers: Maximizing Active Performance [letsmakebeauty.com]
- 9. crodapharma.com [crodapharma.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ijper.org [ijper.org]
- 13. Self-Nanoemulsifying Isotretinoin Topical Formulation: Development, Optimization and Characterization, in vitro Permeation Study by Using Response Surface Methodology | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 14. Statistical optimization of tretinoin-loaded penetration-enhancer vesicles (PEV) for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. Negligible systemic absorption of topical isotretinoin cream: implications for teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sites.rutgers.edu [sites.rutgers.edu]
- 20. pharmtech.com [pharmtech.com]
- 21. pharmtech.com [pharmtech.com]
- 22. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 23. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 24. permegear.com [permegear.com]
- 25. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. fda.gov [fda.gov]
- 27. Liquid chromatography method to assay tretinoin in skin layers: validation and application in skin penetration/retention studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. brieflands.com [brieflands.com]
- 29. [PDF] Stereoselective Permeation of Tretinoin and Isotretinoin through Enhancer-Treated Rat Skin. I. Effect of Ethanol and Sodium Dodecyl Sulfate | Semantic Scholar [semanticscholar.org]
- 30. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of a bioanalytical method for 4-oxoisotretinoin
A comprehensive understanding of the bioanalytical methods used to quantify drug metabolites is crucial for successful drug development. This guide provides a detailed comparison of methodologies for the , an active metabolite of isotretinoin.[1] The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust and reliable analytical techniques.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of retinoids, including 4-oxoisotretinoin, in biological matrices are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS is generally the preferred method due to its superior sensitivity and specificity. It allows for the accurate detection and quantification of low-level analytes in complex biological matrices by separating compounds based on their mass-to-charge ratio, which significantly reduces matrix effects.[2]
HPLC-UV is a more cost-effective and simpler technique but may lack the sensitivity required for detecting the typically low endogenous or post-administration levels of this compound. Its reliance on UV absorbance makes it more susceptible to interference from other compounds in the sample that absorb light at similar wavelengths.[2][3]
Experimental Protocols
The following sections detail a representative LC-MS/MS method for the quantification of this compound in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting retinoids from plasma samples.
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like acitretin).[4][5]
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[5]
-
Add 1.2 mL of an extraction solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropyl alcohol or methyl-tert-butyl ether) and vortex for 1 minute.[5][6]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to separate the organic and aqueous layers.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.[5]
-
Reconstitute the dried extract in 200 µL of a reconstitution solvent (e.g., 1:3 water and methanol) and transfer to an autosampler vial for LC-MS/MS analysis.[5][7]
Chromatographic Conditions
-
HPLC System: A system capable of binary gradient elution.[6]
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 100 mm × 2.1 mm, 3.5 µm) is commonly used for retinoid separation.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Methanol.[7]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.[7]
A gradient elution program is typically used to achieve optimal separation of the analyte from other matrix components.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode is often suitable for retinoids.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][8]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For a related compound, 4-oxo-9-cis-retinoic acid, a transition of m/z 313.4→269.3 has been reported.[6]
Bioanalytical Method Validation Parameters
The validation of the bioanalytical method should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10][11][12][13] The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Performance for Retinoid Analysis |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank biological matrix. | The use of MRM in LC-MS/MS provides high selectivity.[2] |
| Linearity | A linear relationship between concentration and response with a correlation coefficient (r²) > 0.99. | Linearity is typically established over a range of 2.5 to 640 ng/mL for related retinoids.[8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).[11] | LLOQs in the sub-ng/mL to low ng/mL range are achievable with LC-MS/MS.[8][14] For isotretinoin, an LOQ of 2.5 ppb has been reported.[8] |
| Accuracy and Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.[11] | Intra- and inter-day precision for retinoid analysis is generally <15%.[15] |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. | The average recovery for related compounds has been reported in the range of 62-65%.[15] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in stock solutions. | Retinoids are known to be unstable; therefore, stability studies are critical.[16][17] Samples should be protected from light and stored at low temperatures.[16] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the .
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. omicsonline.org [omicsonline.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. moh.gov.bw [moh.gov.bw]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of vitamin A and retinoids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 4-Oxoisotretinoin vs. All-Trans-Retinoic Acid in Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-oxoisotretinoin and all-trans-retinoic acid (ATRA), two retinoids with significant implications in dermatology. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for professionals in skin research and drug development.
At a Glance: Key Differences and Similarities
| Feature | This compound | All-Trans-Retinoic Acid (ATRA) |
| Primary Role | Active metabolite of isotretinoin.[1] | Biologically active form of Vitamin A. |
| Receptor Binding | Binds to Retinoic Acid Receptors (RARs). | Binds to Retinoic Acid Receptors (RARs). |
| Keratinocyte Differentiation | Modulates keratinocyte differentiation.[2] | Potent regulator of keratinocyte proliferation and differentiation.[3] |
| Sebaceous Gland Activity | Exhibits sebosuppressive activity. | Can influence sebaceous gland function. |
| Anti-inflammatory Effects | Possesses anti-inflammatory properties. | Demonstrates significant anti-inflammatory effects.[4] |
| Clinical Use | Investigated for topical treatment of acne.[5] | Widely used in dermatology for acne, photoaging, and psoriasis. |
| Skin Irritation | Suggested to have a lower skin irritation potential.[5] | A common side effect is skin irritation. |
Quantitative Performance Comparison
Retinoic Acid Receptor (RAR) Activation
The biological effects of both this compound and ATRA are primarily mediated through their interaction with retinoic acid receptors (RARs), which exist as three subtypes: α, β, and γ. The half-maximal effective concentration (EC50) values from a study using COS-7 cells cotransfected with RAR expression vectors and a reporter gene indicate the potency of each compound in activating these receptors.[6]
| Compound | RARα (EC50, nM) | RARβ (EC50, nM) | RARγ (EC50, nM) |
| 4-Oxo-Retinoic Acid* | 33 | 8 | 89 |
| All-Trans-Retinoic Acid | 169 | 9 | 2 |
*Note: Data for 4-oxo-retinoic acid, a closely related metabolite, is used as a proxy for this compound.
Inhibition of Lipid Synthesis in Sebocytes
A study on cultured human sebocytes investigated the inhibitory effects of various retinoids on lipid synthesis, a key factor in acne pathogenesis. The data below shows the percentage reduction in acetate incorporation into lipids.[2]
| Compound | Inhibition of Lipid Synthesis (%) |
| 13-cis-Retinoic Acid (Isotretinoin) | 48.2 |
| All-Trans-Retinoic Acid | 38.6 |
*Note: Data for 13-cis-retinoic acid (isotretinoin), the parent compound of this compound, is presented here.
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway in Keratinocytes
The canonical pathway for retinoid action in skin cells involves the binding of the retinoid to cellular retinoic acid-binding proteins (CRABP), transport to the nucleus, and subsequent binding to and activation of RAR/RXR heterodimers. This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and inflammation.
Caption: Canonical retinoid signaling pathway in a keratinocyte.
Experimental Workflow for Comparative Gene Expression Analysis
To compare the effects of this compound and ATRA on gene expression in skin models, a typical workflow would involve treating skin cells or tissues with the compounds, followed by RNA extraction, library preparation, and high-throughput sequencing.
Caption: Experimental workflow for comparative transcriptomic analysis.
Experimental Protocols
Retinoic Acid Receptor (RAR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to RARs.[3][6]
-
Objective: To quantify the binding affinity (e.g., IC50) of this compound and ATRA for RARα, RARβ, and RARγ.
-
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid).
-
Test compounds: this compound and ATRA.
-
Assay buffer (e.g., Tris-HCl with dithiothreitol and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (this compound and ATRA) and a control.
-
In a multi-well plate, combine the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.
-
Initiate the binding reaction by adding the specific RAR protein to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.
-
Keratinocyte Differentiation Assay (Immunofluorescence)
This protocol describes the use of immunofluorescence to assess the expression of keratinocyte differentiation markers.[7]
-
Objective: To qualitatively and semi-quantitatively compare the effects of this compound and ATRA on the expression of differentiation markers (e.g., keratin 1, keratin 10, involucrin, filaggrin) in cultured human keratinocytes.
-
Materials:
-
Primary human keratinocytes or a keratinocyte cell line (e.g., HaCaT).
-
Keratinocyte growth medium.
-
Test compounds: this compound and ATRA.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary antibodies against differentiation markers.
-
Fluorescently labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Culture keratinocytes on coverslips in a multi-well plate.
-
Treat the cells with this compound, ATRA, or a vehicle control for a specified period (e.g., 24-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with primary antibodies against the differentiation markers of interest.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to compare the intensity and localization of the fluorescent signals between the different treatment groups.
-
Sebaceous Gland Activity Assay (Lipid Staining)
This protocol details a method for quantifying lipid accumulation in sebocytes as a measure of sebaceous gland activity.[8]
-
Objective: To compare the effects of this compound and ATRA on lipid synthesis in cultured human sebocytes.
-
Materials:
-
Human sebocyte cell line (e.g., SEB-1).
-
Sebocyte culture medium.
-
Test compounds: this compound and ATRA.
-
Nile Red staining solution.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
Culture sebocytes in a multi-well plate.
-
Treat the cells with this compound, ATRA, or a vehicle control for a specified duration.
-
Wash the cells with PBS.
-
Stain the intracellular lipid droplets by incubating the cells with Nile Red solution.
-
Wash the cells again with PBS to remove excess stain.
-
Quantify the fluorescence intensity using a fluorescence microscope with image analysis software or a fluorescence plate reader.
-
Compare the lipid content between the different treatment groups.
-
Anti-inflammatory Activity Assay (Cytokine Measurement)
This protocol describes how to measure the levels of inflammatory cytokines released from skin models.[9][10][11]
-
Objective: To compare the anti-inflammatory effects of this compound and ATRA by measuring the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) from a skin model.
-
Materials:
-
Skin explants or a 3D skin model.
-
Culture medium for the skin model.
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Test compounds: this compound and ATRA.
-
Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest.
-
-
Procedure:
-
Culture the skin model in a multi-well plate.
-
Pre-treat the skin model with this compound, ATRA, or a vehicle control.
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS) to the culture medium.
-
Incubate for a specified period to allow for cytokine production and secretion.
-
Collect the culture medium from each well.
-
Measure the concentration of the pro-inflammatory cytokines in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory activity.
-
References
- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. EP1971331A2 - 4-oxo-(iso)tretinoin for the topical treatment of severe dermatological disorders - Google Patents [patents.google.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytokine analysis - ELISA / CBA [sanquin.org]
Confirming the Identity of 4-Oxoisotretinoin Metabolites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of drug metabolites are paramount in pharmacokinetic and pharmacodynamic studies. For the retinoid isotretinoin, a widely used therapeutic for severe acne, its major active metabolite, 4-oxoisotretinoin, and subsequent metabolic products play a crucial role in its overall biological effect and potential toxicity. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques for the confirmation of this compound and its metabolites, supported by experimental data and detailed protocols.
Performance Comparison: LC-MS/MS vs. HPLC-UV
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drug metabolites due to its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a more traditional and widely accessible alternative. The following table summarizes the key performance metrics for these two techniques in the context of retinoid analysis.
| Parameter | LC-MS/MS | HPLC-UV | Key Considerations |
| Sensitivity | High (attomole to femtomole range)[1] | Moderate (picomole range) | LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ), crucial for detecting low-abundance metabolites.[1] |
| Selectivity | Very High | Moderate to High | Tandem MS provides specificity through precursor-product ion transitions, minimizing interference from complex biological matrices. HPLC-UV relies on chromatographic separation and UV absorbance maxima, which can be prone to co-elution and matrix effects. |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV spectrum) | Mass spectrometry provides structural information, aiding in the definitive identification of metabolites.[2][3] |
| Throughput | High | Moderate | Modern LC-MS/MS systems with rapid chromatography can achieve high sample throughput. |
| Cost | High (instrumentation and maintenance) | Low to Moderate | The initial investment and operational costs for LC-MS/MS are substantially higher than for HPLC-UV systems. |
| Robustness | Moderate (susceptible to matrix effects and ion suppression) | High | HPLC-UV methods are generally considered more robust and less prone to matrix-induced signal variations. |
Experimental Protocols
Sample Preparation for Biological Matrices (Plasma/Blood)
A critical step for accurate analysis is the efficient extraction of the analytes from the biological matrix while minimizing interferences.
1. Protein Precipitation (PPT): A rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
2. Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.
-
To 1 mL of blood or plasma, add a suitable internal standard.
-
Adjust the pH to approximately 6.
-
Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).[4]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for injection into the LC system.
Note: Due to the light sensitivity of retinoids, all sample preparation steps should be performed under yellow or red light to prevent photoisomerization.
Exemplary LC-MS/MS Method for this compound and its Metabolites
This protocol provides a starting point for the development of a robust LC-MS/MS method.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used for retinoid separation.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile needs to be optimized for the separation of this compound from its isomers and other metabolites.
-
Injection Volume: 5-20 µL.
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used. Negative ion mode is often preferred for retinoic acid derivatives due to the presence of the carboxylic acid group, which readily forms a [M-H]⁻ ion.[6] However, positive ion mode ([M+H]⁺) has also been successfully employed.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high sensitivity and selectivity.
-
Key MRM Transitions:
-
This compound (C₂₀H₂₆O₃, Molecular Weight: 314.4 g/mol ):
-
Precursor Ion ([M-H]⁻): m/z 313.2
-
Product Ions: The exact product ions need to be determined by infusing a standard of this compound and optimizing the collision energy. Based on the fragmentation of similar retinoids, a likely fragmentation would involve the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a product ion around m/z 269.2.
-
-
This compound Glucuronide (C₂₆H₃₄O₉, Molecular Weight: 490.5 g/mol ):
-
Precursor Ion ([M-H]⁻): m/z 489.2
-
Product Ions: A characteristic fragmentation of glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da), leading to a product ion corresponding to the aglycone (this compound) at m/z 313.2.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Proposed fragmentation pathways for this compound and its glucuronide.
Confirming Identity: The Power of Mass Spectrometry
The primary advantage of mass spectrometry in metabolite identification lies in its ability to provide structural information through fragmentation analysis.
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a metabolite, providing strong evidence for its identity.
-
Tandem Mass Spectrometry (MS/MS): By isolating a precursor ion (the molecular ion of the metabolite) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (a series of product ions) is generated. This "fingerprint" is unique to the molecule's structure. For this compound, the presence of the carboxylic acid and the oxo group on the cyclohexenyl ring will influence its fragmentation. The proposed fragmentation pathway diagram illustrates the expected primary fragmentation events. The observation of these specific neutral losses and product ions provides a high degree of confidence in the identification of the metabolite.
-
Comparison with Standards: The ultimate confirmation of a metabolite's identity is achieved by comparing its retention time and mass spectrum with those of a certified reference standard.
References
- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of oxidized and glucuronidated metabolites of retinol in monkey plasma by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. waters.com [waters.com]
A Comparative Guide to the Inter-Laboratory Validation of 4-Oxoisotretinoin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 4-oxoisotretinoin, a key metabolite of the drug isotretinoin. A thorough understanding of the performance of these methods is crucial for accurate pharmacokinetic studies and clinical monitoring. This document summarizes the performance characteristics of common analytical techniques and outlines a framework for inter-laboratory validation to ensure consistency and reliability of results across different research settings.
Comparison of Analytical Method Performance
The quantification of this compound in biological matrices, primarily plasma and serum, is typically achieved through High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity and the complexity of the sample matrix. Below is a summary of the performance characteristics of representative methods.
| Performance Characteristic | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 1.412 µg/mL[1] | Sub ng/mL levels[2] |
| Limit of Quantification (LOQ) | 4.279 µg/mL[1] | 0.2 ng/mL[3] |
| Linearity Range | 1 - 64 µg/mL[1] | 1 - 1000 ng/mL[2] |
| Accuracy (% Recovery) | 97.7% - 98.3%[1] | Within ±15% of nominal values |
| Precision (% RSD) | < 1%[1] | < 15% |
| Biological Matrix | Plasma | Serum, Plasma |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plasma samples where high sensitivity is not the primary requirement.
Sample Preparation: A liquid-liquid extraction is commonly employed. To 1 mL of plasma, an internal standard is added, followed by acidification. The sample is then extracted with an organic solvent such as diethyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 30:70 v/v) is often used.[1]
-
Flow Rate: Typically around 1.2 mL/min.[1]
-
Detection: UV detection at a wavelength of 354 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For studies requiring high sensitivity and selectivity, such as those involving low doses or detailed pharmacokinetic profiling, an LC-MS/MS method is preferred.
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique for LC-MS/MS analysis. To a small volume of serum or plasma (e.g., 200 µL), a protein precipitating agent like acetonitrile is added. After vortexing and centrifugation, the supernatant is transferred for injection.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 100 x 2.1 mm, 2.6µ).[2]
-
Mobile Phase: A gradient elution using a mixture of water and methanol with 0.1% formic acid is common.[2]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Ionization: Heated electrospray ionization (HESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Inter-Laboratory Validation Workflow
To ensure that a quantification method for this compound can be reliably transferred and executed across different laboratories, a structured inter-laboratory validation study is essential. The following workflow outlines the key steps in such a study.
This diagram illustrates a four-phase approach to inter-laboratory validation, starting from planning and preparation, moving through method implementation and analysis, then to data submission and statistical evaluation, and finally concluding with a comprehensive report on the method's performance across the participating laboratories. This structured process is critical for establishing a robust and reliable analytical method for multi-site clinical trials and research collaborations.
References
- 1. irjms.com [irjms.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Teratogenic Effects of 4-Oxoisotretinoin and Its Parent Compound, Isotretinoin
An objective guide for researchers and drug development professionals on the differential developmental toxicity of isotretinoin and its primary metabolite, 4-oxoisotretinoin.
Isotretinoin (13-cis-retinoic acid), a potent therapeutic agent for severe acne, is a well-documented human teratogen, causing a range of congenital malformations.[1][2] Its major metabolite, this compound, has also been identified as an active teratogenic agent.[3] Understanding the comparative teratogenicity of the parent drug and its metabolite is crucial for risk assessment and the development of safer therapeutic alternatives. This guide provides a comparative overview based on available experimental data.
Quantitative Comparison of Teratogenic Effects
Studies in animal models, particularly mice, have been instrumental in dissecting the relative teratogenic potency of isotretinoin and this compound. The following table summarizes the incidence of specific malformations observed in pregnant ICR mice following administration of these compounds.
| Compound | Dose (mg/kg) | Administration | Incidence of Limb Reduction Defects (%) | Incidence of Cleft Palate (%) | Fetal Survival (%) |
| This compound | 100 | Single Dose (Day 11) | 39 | 27 | Not Reported |
| 150 | Single Dose (Day 11) | ~100 | ~100 | Not Reported | |
| Isotretinoin | 100 | Single Dose (Day 11) | 0 | 0 | Not Reported |
| 150 | Single Dose (Day 11) | 0 | 0 | Not Reported | |
| Not Specified | Repeated Doses | Increased Incidence | Increased Incidence | Not Reported |
Data sourced from a study by Kochhar DM, and Penner JD (1987).[3]
The data clearly indicates that in single-dose studies in mice, this compound is a more potent teratogen than its parent compound, isotretinoin, inducing a high frequency of limb reduction defects and cleft palate at doses where isotretinoin showed no such effects.[3] However, repeated administration of isotretinoin was found to increase the frequency of these defects, suggesting that sustained exposure to the parent drug, and its subsequent metabolism to this compound, contributes to its teratogenic potential.[3]
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment comparing the teratogenic effects of isotretinoin and this compound.
Objective: To assess and compare the embryotoxic and teratogenic effects of isotretinoin and its metabolite, this compound, in a rodent model.
Animal Model:
-
Species: Mouse
-
Strain: ICR (outbred stock)
-
Health Status: Pregnant, timed gestation (plug day = day 0 of gestation)
Test Compounds and Administration:
-
Test Articles: Isotretinoin, this compound
-
Vehicle: Not specified in the abstract, but typically an oil-based vehicle for oral administration of retinoids.
-
Route of Administration: Oral intubation
-
Dosing Regimen:
-
Single dose administration on day 11 of gestation.
-
Repeated intubations with varying intervals (e.g., 3-hour vs. 8-hour intervals) to assess the effect of sustained exposure.
-
-
Dose Levels: 100 mg/kg and 150 mg/kg body weight.
Experimental Procedure:
-
Animal Acclimation and Mating: Female ICR mice are acclimated and mated. The day a vaginal plug is observed is designated as day 0 of gestation.
-
Dosing: On day 11 of gestation, pregnant mice are administered a single oral dose of either isotretinoin or this compound at the specified dose levels. For repeated dosing studies, multiple intubations are performed at set intervals.
-
Fetal Examination:
-
On a late gestation day (e.g., day 18), pregnant females are euthanized.
-
The uterine horns are externalized, and the number of live and resorbed fetuses is recorded to assess embryotoxicity.
-
Live fetuses are removed, weighed, and examined for gross external malformations, with a particular focus on craniofacial (cleft palate) and limb defects.
-
Internal and skeletal examinations may also be performed following standard procedures (e.g., alizarin red and alcian blue staining for skeletal evaluation).
-
Endpoint Assessment:
-
Incidence of specific congenital malformations (e.g., cleft palate, limb reduction defects).
-
Fetal survival rates.
-
Comparison of the teratogenic potency of this compound versus isotretinoin under different dosing regimens.
Signaling Pathways in Retinoid Teratogenicity
The teratogenic effects of retinoids, including isotretinoin and its metabolites, are complex and involve the disruption of normal embryonic development signaling pathways. The primary mechanism is believed to involve the inappropriate activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that function as ligand-activated transcription factors.
Key events in retinoid-induced teratogenesis include:
-
Disruption of Neural Crest Cell Activity: Retinoids are known to induce apoptosis (programmed cell death) in neural crest cells.[1][4] These cells are migratory and give rise to a wide variety of structures, including craniofacial bones and cartilage, and parts of the heart and thymus. Excessive apoptosis in these cells can lead to the characteristic craniofacial, cardiac, and thymic malformations seen in retinoid embryopathy.[1]
-
Alteration of Gene Expression: The binding of retinoids to RARs and RXRs alters the expression of target genes, including the Hox gene family.[5] Hox genes are critical for establishing the body plan and patterning of the embryo. Dysregulation of Hox gene expression can lead to severe developmental abnormalities.[5]
-
Metabolism to Active Forms: Isotretinoin (13-cis-retinoic acid) can be metabolized to other active forms, including this compound and all-trans-retinoic acid.[6] These metabolites can also bind to and activate nuclear receptors, contributing to the overall teratogenic effect. The slower elimination of this compound compared to isotretinoin may lead to prolonged exposure of the embryo to a potent teratogen.[3]
References
- 1. Teratogenic effect of isotretinoin in both fertile females and males (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotretinoin and teratogenicity [swissmedic.ch]
- 3. Developmental effects of isotretinoin and 4-oxo-isotretinoin: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ogscience.org [ogscience.org]
- 5. Isotretinoin (Accutane) as a Teratogen | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. Teratogenicity of isotretinoin revisited: species variation and the role of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of 4-Oxo-Isotretinoin-d6 as an Internal Standard in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in complex matrices such as plasma or serum. This guide provides a comparative analysis of 4-Oxo-Isotretinoin-d6, a stable isotope-labeled (SIL) internal standard, against other common alternatives for the quantification of isotretinoin and its metabolites.
In the bioanalysis of isotretinoin, a drug used in the treatment of severe acne, precise quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variability during the analytical process, such as sample extraction, injection volume, and instrument response.
The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, which are the suppression or enhancement of ionization caused by co-eluting matrix components. This guide will compare the performance of 4-Oxo-Isotretinoin-d6 with two other commonly used types of internal standards for retinoid analysis: another stable isotope-labeled compound (Isotretinoin-d5) and a structural analog (Acitretin).
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on its ability to mimic the behavior of the analyte, thereby ensuring the accuracy and precision of the analytical method. Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1]
| Parameter | 4-Oxo-Isotretinoin-d6 (SIL) | Isotretinoin-d5 (SIL) | Acitretin (Structural Analog) |
| Chemical Structure | Identical to the 4-oxo metabolite of isotretinoin with deuterium labeling. | Identical to isotretinoin with deuterium labeling. | Structurally similar to isotretinoin, but not identical. |
| Co-elution with Analyte | Nearly identical retention time to 4-oxo-isotretinoin. | Nearly identical retention time to isotretinoin.[2] | May have a different retention time than isotretinoin.[3] |
| Compensation for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte. | Excellent. Experiences the same ion suppression or enhancement as the analyte.[2] | Variable. May not adequately compensate for matrix effects due to differences in physicochemical properties.[3] |
| Extraction Recovery | Tracks the recovery of 4-oxo-isotretinoin very closely. | Tracks the recovery of isotretinoin very closely.[2] | Recovery may differ from that of isotretinoin.[3] |
| Accuracy and Precision | High accuracy and precision. | High accuracy and precision.[2] | May lead to lower accuracy and precision compared to SIL standards.[3] |
| Availability | Commercially available from specialty chemical suppliers.[4][] | Commercially available.[6] | Readily available as it is also a pharmaceutical agent.[7][8] |
This table summarizes the expected performance based on the principles of internal standard selection in bioanalysis. Specific quantitative data would be method-dependent.
Experimental Protocol: Quantification of Isotretinoin and 4-Oxo-Isotretinoin in Human Plasma using LC-MS/MS with 4-Oxo-Isotretinoin-d6 as an Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of isotretinoin and its major metabolite, 4-oxo-isotretinoin, in human plasma.
1. Materials and Reagents:
-
Isotretinoin and 4-Oxo-Isotretinoin reference standards
-
4-Oxo-Isotretinoin-d6 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of isotretinoin, 4-oxo-isotretinoin, and 4-Oxo-Isotretinoin-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 4-Oxo-Isotretinoin-d6 stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and the internal standard.
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Visualizing the Workflow and Logic
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of isotretinoin and its metabolites, a stable isotope-labeled internal standard is the preferred choice to ensure the highest quality data. 4-Oxo-Isotretinoin-d6, being a deuterated analog of a major metabolite, offers an excellent solution for accurately correcting for analytical variability, particularly the unpredictable nature of matrix effects in biological samples. While structural analogs like acitretin can be used, they may not provide the same level of accuracy and precision as a SIL standard. Therefore, for regulated bioanalysis and studies requiring high confidence in the quantitative results, 4-Oxo-Isotretinoin-d6 is a superior choice as an internal standard.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Oxo-Isotretinoin-d6 | Axios Research [axios-research.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. iranjd.ir [iranjd.ir]
- 8. Choosing between isotretinoin and acitretin for epidermal growth factor receptor inhibitor and small molecule tyrosine kinase inhibitor acneiform eruptions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxoisotretinoin Analogue Demonstrates Superior Efficacy in Retinoid-Resistant Cancer Cell Lines
A comprehensive analysis of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of the synthetic retinoid fenretinide, reveals a potent cytotoxic activity against a range of cancer cell lines, including those that have developed resistance to the parent compound. Experimental data indicates that 4-oxo-4-HPR is not only more effective than fenretinide in most tested cell lines but also overcomes fenretinide resistance, suggesting a distinct and powerful mechanism of action that could be pivotal for future drug development.
A key study investigated the efficacy of 4-oxo-4-HPR in a panel of ovarian, breast, and neuroblastoma cancer cell lines, directly comparing its activity to fenretinide (4-HPR) and another metabolite, N-(4-methoxyphenyl)retinamide (4-MPR). The results demonstrated that 4-oxo-4-HPR was two to four times more potent than fenretinide in the majority of cell lines tested.[1] Crucially, it retained its high efficacy in the A2780/HPR ovarian carcinoma cell line, which is resistant to fenretinide.[1] In contrast, 4-MPR was largely inactive across the tested cell lines.[1]
Comparative Efficacy of 4-oxo-4-HPR and Fenretinide
The following table summarizes the 50% growth inhibitory concentrations (IC50) of 4-oxo-4-HPR and fenretinide in various cancer cell lines, highlighting the enhanced potency of 4-oxo-4-HPR, particularly in the resistant A2780/HPR cell line.
| Cell Line | Tumor Type | 4-oxo-4-HPR IC50 (μM) | 4-HPR IC50 (μM) | Ratio (4-HPR IC50 / 4-oxo-4-HPR IC50) |
| A2780 | Ovarian | 1.3 | 2.5 | 1.9 |
| A2780/HPR | Ovarian (Fenretinide-Resistant) | 1.5 | >10 | >6.7 |
| OVCA432 | Ovarian | 2.8 | 5.2 | 1.9 |
| IGROV-1 | Ovarian | 3.5 | 7.5 | 2.1 |
| SKOV-3 | Ovarian | 4.1 | 8.3 | 2.0 |
| OVCAR-3 | Ovarian | 3.8 | 6.9 | 1.8 |
| MCF-7 | Breast | 2.1 | 4.5 | 2.1 |
| T47D | Breast | 1.8 | 3.9 | 2.2 |
| SK-N-BE | Neuroblastoma | 2.5 | 6.0 | 2.4 |
| SH-SY5Y | Neuroblastoma | 3.0 | 5.5 | 1.8 |
Data sourced from Cancer Research (2006) 66(6): 3238-47.[1]
Unraveling the Mechanism of Action: A Dual, RAR-Independent Pathway
The superior efficacy of 4-oxo-4-HPR in resistant cell lines is attributed to a unique, dual mechanism of action that is independent of the nuclear retinoid receptors (RARs) typically involved in retinoid signaling.[1][2] This circumvents a common resistance mechanism in cancer cells where RAR signaling is dysregulated.
The anti-cancer activity of 4-oxo-4-HPR is understood to be mediated by two independent pathways:
-
Reactive Oxygen Species (ROS)-Mediated Apoptosis: Similar to its parent compound, 4-oxo-4-HPR induces the generation of reactive oxygen species (ROS).[1][3] This leads to endoplasmic reticulum (ER) stress, activation of the Jun N-terminal Kinase (JNK) signaling pathway, and ultimately, apoptosis (programmed cell death).[3]
-
Antimicrotubule Activity and Mitotic Arrest: Uniquely, and unlike fenretinide, 4-oxo-4-HPR disrupts microtubule polymerization. This interference with the cellular cytoskeleton leads to the formation of multipolar spindles during cell division, causing a significant arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2][3]
The following diagrams illustrate these distinct signaling pathways.
Figure 1. A representative experimental workflow for determining cell viability using the Sulforhodamine B (SRB) assay.
Figure 2. The dual signaling pathways of 4-oxo-4-HPR leading to cancer cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 4-oxo-4-HPR efficacy.
Cell Viability Assessment (Sulforhodamine B Assay)
This assay determines the cytotoxic effects of 4-oxo-4-HPR on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and allowed to attach for 24 hours.
-
Treatment: Cells are then treated with various concentrations of 4-oxo-4-HPR (typically ranging from 0.3 to 10 µM) or a vehicle control for 72 hours.
-
Fixation: Following incubation, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained for 30 minutes with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.[3]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of 4-oxo-4-HPR on the cell cycle distribution.
-
Cell Treatment: Cells are treated with a specific concentration of 4-oxo-4-HPR (e.g., 5 µM) for a designated time (e.g., 24 hours).
-
Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing propidium iodide (PI) and RNase A to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An increase in the G2/M population indicates cell cycle arrest at this phase.
Apoptosis Detection (ELISA for DNA Fragmentation)
This assay quantifies the extent of apoptosis induced by 4-oxo-4-HPR.
-
Cell Lysis: Following treatment with 4-oxo-4-HPR, the cells are lysed.
-
Centrifugation: The lysate is centrifuged to separate the intact nuclei from the cytoplasm containing fragmented DNA.
-
ELISA: The cytoplasmic fraction is then used in a sandwich ELISA (Enzyme-Linked Immunosorbent Assay). This assay utilizes antibodies that specifically detect the histone-associated DNA fragments (nucleosomes) that are characteristic of apoptosis.
-
Quantification: The amount of apoptosis is quantified by measuring the absorbance of the colorimetric reaction, which is proportional to the amount of fragmented DNA.[3]
Conclusion
The experimental evidence strongly supports the potential of 4-oxo-4-HPR as a promising therapeutic agent, particularly for cancers that have developed resistance to conventional retinoid therapies. Its unique dual mechanism of action, which is independent of RAR signaling, provides a clear advantage in overcoming resistance. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this potent fenretinide metabolite.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of 4-Oxoisotretinoin: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal and handling of 4-Oxoisotretinoin, a key metabolite of isotretinoin. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. Adherence to these guidelines is crucial due to the compound's potential hazards.
Safe Disposal of this compound
This compound, like other retinoids, should be managed as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Core Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Teratogen," "Environmental Hazard").
-
Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
The primary recommended disposal method is incineration in a licensed facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful byproducts.
-
Alternatively, disposal in a licensed hazardous waste landfill may be permissible, but this is a less preferred option. The waste may need to be mixed with a suitable combustible material before landfilling.
-
Regulatory Compliance:
All disposal procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-listed waste, it may be classified as a characteristic hazardous waste depending on its formulation (e.g., if dissolved in a flammable solvent).
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and experimental use of this compound.
| Parameter | Value | Notes |
| Chemical Formula | C₂₀H₂₆O₃ | |
| Molecular Weight | 314.4 g/mol | |
| Solubility in DMSO | ~30 mg/mL | |
| Solubility in Ethanol | ~15 mg/mL | |
| UV max (in Ethanol) | 285, 364 nm | |
| Typical Cell Culture Concentration | 1 - 10 µM | Concentration is cell-line dependent. |
| HPLC Quantitation Range in Blood | 50 - 2000 ng/mL |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound in Biological Samples
This protocol is adapted from a method for analyzing 13-cis-retinoic acid and its metabolites in human blood.[1]
Objective: To quantify the concentration of this compound in plasma or serum.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile, methanol, and water (e.g., 50:45:5 v/v), with pH adjusted to 4.5 using acetic acid
-
Extraction Solvent: Diethyl ether
-
This compound standard
-
Plasma or serum samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma or serum in a glass tube, add a known amount of an internal standard (if used). b. Adjust the pH of the sample to 6.0. c. Add 5 mL of diethyl ether and vortex for 2 minutes. d. Centrifuge at 2000 x g for 10 minutes to separate the layers. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. g. Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
HPLC Analysis: a. Set the HPLC system parameters:
- Flow Rate: 1.0 mL/min (isocratic)
- Injection Volume: 50 µL
- Column Temperature: Ambient (e.g., 25°C)
- UV Detection Wavelength: 365 nm b. Inject the reconstituted sample onto the HPLC system. c. Record the chromatogram and identify the peak corresponding to this compound based on the retention time of the standard. d. Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of cancer cell lines.
Objective: To determine the inhibitory effect of this compound on the proliferation of cultured cells.
Materials:
-
Human cancer cell line (e.g., T47D, HeLa, SK-N-BE)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest and count the cells. c. Seed the cells in a 96-well plate at a density of approximately 7,000 cells per well in 100 µL of medium. d. Incubate overnight to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Final concentrations may range from 0.3 µM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. c. Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells. d. Incubate for 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Retinoid signaling pathway leading to gene transcription.
Caption: Proper disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
